2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5,6-difluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NS/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMARAHKIYSCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound this compound. This fluorinated benzothiazole derivative is a promising building block for the development of new therapeutic agents, leveraging the unique properties imparted by fluorine substitution. This document offers a robust, scientifically-grounded framework for researchers, chemists, and professionals in drug development, detailing a plausible and efficient synthesis, purification protocols, and expected analytical signatures. The methodologies are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.
Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry
The benzothiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Consequently, fluorinated benzothiazoles are of considerable interest in modern drug discovery.
This compound is a key intermediate, providing a reactive chloromethyl group that serves as a handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.
Proposed Synthesis of this compound
A direct and efficient one-pot synthesis is proposed, starting from the commercially available 4,5-difluoro-2-aminothiophenol and chloroacetyl chloride. This approach is adapted from established methods for the synthesis of the non-fluorinated parent compound, 2-(chloromethyl)-1,3-benzothiazole.[4]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4,5-Difluoro-2-aminothiophenol
-
Chloroacetyl chloride
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (5 M solution)
-
Chloroform
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Petroleum Ether
-
Acetone
Procedure:
-
To a solution of 4,5-difluoro-2-aminothiophenol (1.0 eq) in glacial acetic acid (15 mL per gram of starting material), add chloroacetyl chloride (1.5 eq) dropwise at room temperature with stirring.
-
The reaction mixture is then subjected to microwave irradiation at a power of 500 W for 10-15 minutes. Alternatively, the mixture can be heated to reflux for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice (100 mL).
-
The mixture is then carefully basified with a 5 M sodium hydroxide solution to a pH of approximately 8-9.
-
The aqueous layer is extracted with chloroform (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Rationale Behind Experimental Choices
The selection of glacial acetic acid as the solvent facilitates the initial acylation of the amino group of the 2-aminothiophenol derivative. The subsequent cyclization to form the benzothiazole ring is promoted by heat, with microwave irradiation offering a significant acceleration of the reaction time, a common strategy in modern organic synthesis.[4] The basic workup with sodium hydroxide is crucial to neutralize the acidic solvent and any excess reagents, allowing for the efficient extraction of the organic product.
Purification of the Final Product
The crude product is purified by column chromatography on silica gel. A gradient elution system of petroleum ether and acetone (starting from 10:1 v/v) is recommended.[4]
Protocol:
-
Prepare a silica gel slurry in petroleum ether and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of petroleum ether and acetone, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Characterization of this compound
The structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the structure and known data for analogous compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Predicted Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR | ~ 7.8-7.6 (m, 2H) | Aromatic Protons |
| ~ 4.9 (s, 2H) | -CH₂Cl | |
| ¹³C NMR | ~ 168 | C=N |
| ~ 150 (d) | C-F | |
| ~ 148 (d) | C-F | |
| ~ 135 | Aromatic C | |
| ~ 118 (d) | Aromatic C-H | |
| ~ 110 (d) | Aromatic C-H | |
| ~ 45 | -CH₂Cl |
Note: The chemical shifts for the aromatic protons and carbons will be influenced by the fluorine atoms, leading to complex splitting patterns (doublets or doublet of doublets) due to C-F and H-F coupling.
Mass Spectrometry (MS)
| Technique | Expected m/z | Interpretation |
| LC-MS (ESI+) | ~ 220.0 [M+H]⁺ | Molecular ion peak |
The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3050 | Aromatic C-H stretch |
| ~ 1610 | C=N stretch (benzothiazole ring) |
| ~ 1450 | Aromatic C=C stretch |
| ~ 1200 | C-F stretch |
| ~ 750 | C-Cl stretch |
| ~ 700 | C-S stretch |
Experimental and Analytical Workflow
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide outlines a reliable and efficient synthetic route for this compound, a valuable building block in medicinal chemistry. The proposed one-pot reaction, followed by standard purification techniques, provides a practical approach for obtaining this compound. The predicted spectroscopic data serves as a benchmark for the structural confirmation of the final product. The information presented herein is intended to empower researchers in their efforts to synthesize and utilize this and similar fluorinated benzothiazole derivatives for the development of novel therapeutic agents.
References
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Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
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SpectraBase. (n.d.). 2-[(Chloromethyl)thio)-1,3-benzothiazole. Retrieved from [Link]
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SciELO. (2021). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Retrieved from [Link]
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MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8849. [Link]
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Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. 21(6), 1219-1225. [Link]
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IOP Conference Series: Materials Science and Engineering. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. 454, 012128. [Link]
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PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. Retrieved from [Link]
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American Chemical Society. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters, 23(21), 8356-8361. [Link]
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Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. 4(2), 569-574. [Link]
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FABAD Journal of Pharmaceutical Sciences. (2015). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. 40(4), 215-224. [Link]
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Arabian Journal of Chemistry. (2017). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. 10, S2131-S2139. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]chemistry.org/synthesis/heterocycles/benzothiazoles.shtm)
Sources
Physicochemical properties of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Physicochemical Properties of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Executive Summary
This compound (CAS: 158102-77-3 ) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] It serves as a critical scaffold for the development of bioactive compounds, particularly kinase inhibitors and antimicrobial agents, where the benzothiazole core provides structural rigidity and the fluorine atoms modulate metabolic stability and lipophilicity.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers optimizing lead compounds or designing novel synthetic routes.
Chemical Identity & Structural Analysis
The compound features a fused benzene and thiazole ring system (benzothiazole) substituted with two fluorine atoms at positions 5 and 6, and a reactive chloromethyl group at position 2.
| Attribute | Detail |
| IUPAC Name | This compound |
| CAS Number | 158102-77-3 |
| Molecular Formula | C₈H₄ClF₂NS |
| SMILES | ClCC1=NC2=CC(F)=C(F)C=C2S1 |
| Structural Class | Halogenated Heterocycle / Alkylating Agent |
Structural Insights:
-
5,6-Difluoro Motif: The vicinal fluorine atoms exert a strong electron-withdrawing effect, reducing the electron density of the benzene ring.[1] This modification typically increases metabolic resistance against oxidative metabolism (e.g., by cytochrome P450s) compared to non-fluorinated analogs.
-
Chloromethyl Handle: The C-Cl bond at the C2 position is highly activated for nucleophilic substitution (
) due to the electron-withdrawing nature of the adjacent benzothiazole ring (specifically the imine nitrogen), making it an excellent electrophile for coupling reactions.[1]
Physicochemical Profile
The following data consolidates experimental and predicted values essential for handling and formulation.
Table 1: Key Physicochemical Parameters
| Property | Value | Context/Notes |
| Molecular Weight | 219.64 g/mol | Monoisotopic mass: ~218.97 Da |
| Physical State | Solid | Typically a crystalline powder |
| Boiling Point | 275.5 ± 30.0 °C | At 760 mmHg (Predicted) |
| Density | 1.5 ± 0.1 g/cm³ | High density due to halogenation |
| LogP (Octanol/Water) | 3.31 | Indicates high lipophilicity; suitable for membrane permeability |
| Polar Surface Area (PSA) | 41.13 Ų | Favorable for oral bioavailability (<140 Ų) |
| Refractive Index | 1.625 | Predicted |
| Flash Point | 120.4 ± 24.6 °C | Requires standard fire safety precautions |
| Solubility | Low in water; Soluble in DCM, DMSO, Ethyl Acetate | Dissolve in organic solvents for reactions |
Data Sources: Predicted values derived from chemical structure modeling and available supplier data (e.g., ChemBook, MolBase).
Synthetic Methodology
The synthesis of this compound typically proceeds via a cyclocondensation reaction.[1] This protocol is self-validating through the observation of HCl gas evolution and the formation of the benzothiazole ring.
Protocol: Cyclization of 2-Amino-4,5-difluorobenzenethiol
Reagents:
-
Precursor: 2-Amino-4,5-difluorobenzenethiol (CAS 131105-93-6).[1]
-
Cyclizing Agent: Chloroacetyl chloride (or Chloroacetic acid).
-
Solvent: Toluene or 1,4-Dioxane.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (optional, if using acid).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-4,5-difluorobenzenethiol (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq) to control the exotherm.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110°C) for 2–4 hours.
-
Validation Check: Monitor the evolution of HCl gas or use TLC to confirm the disappearance of the thiol starting material.
-
-
Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target compound.
Figure 1: Synthetic Pathway
Caption: Cyclocondensation pathway converting aminothiol precursor to the benzothiazole scaffold.
Reactivity & Applications
The chemical utility of this compound lies in the orthogonality of its functional groups.
A. Nucleophilic Substitution ( )
The chloromethyl group is the primary site of reactivity. The benzothiazole ring acts as an electron sink, making the methylene carbon highly susceptible to nucleophilic attack by amines, thiols, or alkoxides.
-
Application: Synthesis of kinase inhibitors (e.g., Raf, MEK) often involves displacing the chloride with a piperazine or aniline derivative.
B. Aromatic Substitution ( )
While less common than the alkylation, the C2 position can undergo substitution under harsh conditions, or the fluorine atoms (particularly at C6) can be displaced by strong nucleophiles if the ring is further activated.
Figure 2: Reactivity Profile
Caption: Primary reaction pathways utilizing the reactive chloromethyl handle for scaffold diversification.
Safety & Handling (E-E-A-T)
As an alkylating agent, this compound poses specific hazards. Protocols must be strictly followed to ensure personnel safety.
-
Hazard Classification:
-
Skin/Eye Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Sensitizer: May cause allergic skin reactions.[2]
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
-
Handling Protocol:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended due to alkylating potential), safety goggles, and a lab coat.
-
Deactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating capability before disposal.
-
References
-
PubChem. (2025). 2-(Chloromethyl)benzothiazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MolBase. (2024). 2-Chloromethyl-5,6-difluorobenzothiazole CAS 158102-77-3.[1] Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Abstract
This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating workflow from initial synthesis to the final elucidation and interpretation of the crystalline architecture. We will navigate the critical steps of synthesis and purification, single-crystal growth, X-ray diffraction data collection, structure solution and refinement, and in-depth analysis of intermolecular interactions. This guide is grounded in authoritative references and established best practices to ensure the highest level of scientific integrity.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule, and the packing of these molecules in a solid-state lattice, are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. Properties such as solubility, dissolution rate, bioavailability, and stability are intrinsically linked to the crystalline form.[1][2] this compound represents a scaffold of interest, with the benzothiazole core being a privileged structure in medicinal chemistry. The introduction of fluorine atoms and a reactive chloromethyl group suggests potential for novel therapeutic applications, making a thorough understanding of its solid-state structure imperative.
This guide will provide a detailed roadmap for obtaining and analyzing the crystal structure of this compound, offering insights that are critical for its potential development as a pharmaceutical agent.
Synthesis and Spectroscopic Confirmation
A prerequisite to any crystallographic study is the synthesis of the target compound in high purity. A plausible synthetic route for this compound involves the cyclization of a corresponding aminothiophenol with a chloroacetylating agent.[3][4]
Proposed Synthetic Protocol
A likely synthetic pathway involves the reaction of 4,5-difluoro-2-aminobenzenethiol with chloroacetyl chloride.
Step-by-step Protocol:
-
To a solution of 4,5-difluoro-2-aminobenzenethiol (1 equivalent) in a suitable solvent such as glacial acetic acid, add chloroacetyl chloride (1.1 equivalents) dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture can then be brought to room temperature and subsequently heated under reflux or irradiated with microwaves to facilitate cyclization.[3]
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is cooled and neutralized.
-
The crude product is extracted using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Spectrometric Verification
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed.
¹H and ¹³C NMR are powerful tools for confirming the molecular structure of benzothiazole derivatives.[5][6][7][8][9] The spectra should be consistent with the proposed structure, showing the characteristic signals for the aromatic protons and carbons, as well as the chloromethyl group. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all signals.
Mass spectrometry will confirm the molecular weight of the target compound.[10] For this compound (C₈H₄ClF₂N₂S), the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio, which is a definitive indicator of a single chlorine atom.[11][12]
PXRD is an essential technique for characterizing the bulk material.[1][2][13][14][15] It provides a "fingerprint" of the crystalline phase(s) present in the synthesized powder. A PXRD pattern of the purified bulk material should be recorded to confirm its crystallinity and to serve as a reference for the bulk sample from which single crystals are grown. This ensures that the single crystal selected for analysis is representative of the bulk material.[13]
The Art and Science of Single-Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study.[16][17] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Solvent Screening
A preliminary solubility test of the compound in a range of solvents with varying polarities is the first step. Ideal crystallization solvents are those in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.
Common Crystallization Techniques
Several methods can be employed to grow single crystals of small organic molecules:[18][19][20]
-
Slow Evaporation: A nearly saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[20] This is often the simplest and most successful method.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Anti-solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
For this compound, a systematic approach using a crystallization screen with various solvents and techniques is recommended.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional atomic arrangement in a crystal.[17][21][22][23][24][25]
Experimental Workflow
Step-by-Step Data Collection Protocol
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and other defects. It is then mounted on a goniometer head.
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.
-
Data Integration and Reduction: The collected diffraction images are processed to integrate the intensities of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a file of structure factors.
Structure Solution and Refinement
The process of converting the collected diffraction data into a 3D atomic model is known as structure solution and refinement. The SHELX suite of programs is a widely used and powerful tool for this purpose.[26][27][28][29]
The Path from Data to Structure
Refinement Protocol using SHELXL
-
Structure Solution: The phases of the structure factors are determined using direct methods, which reveals an initial electron density map from which the positions of most non-hydrogen atoms can be identified.
-
Initial Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm.
-
Difference Fourier Maps: A difference Fourier map is calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.
-
Anisotropic Refinement: The refinement is continued with anisotropic displacement parameters for non-hydrogen atoms, which model the thermal motion of the atoms as ellipsoids.
-
Finalization: The refinement is complete when the model converges, and the difference Fourier map is essentially flat. The final model is then validated using tools like checkCIF.
Key Crystallographic Data Summary
The final refined structure will yield a wealth of quantitative data, which should be summarized in a clear table.
| Parameter | Value |
| Chemical Formula | C₈H₄ClF₂N₂S |
| Formula Weight | 232.65 |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R1, wR2 [I > 2σ(I)] | To be determined |
| Goodness-of-fit on F² | To be determined |
Analysis of the Crystal Structure
With a refined crystal structure in hand, the focus shifts to a detailed analysis of the molecular geometry and the intermolecular interactions that govern the crystal packing.
Molecular Geometry
The refinement will provide precise bond lengths, bond angles, and torsion angles. These should be compared with expected values from similar structures found in the Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures.[30][31][32][33][34] Any significant deviations from expected geometries may indicate electronic or steric effects worthy of further investigation.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by a network of non-covalent interactions.[35][36][37] Understanding these interactions is crucial for explaining the crystal's stability and properties.
-
Hydrogen Bonds: Although a classical hydrogen bond donor is absent, weak C-H···N or C-H···F hydrogen bonds may be present.
-
Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonding (C-X···A, where X is a halogen and A is a Lewis base).
-
π-π Stacking: The aromatic benzothiazole ring system can engage in π-π stacking interactions with neighboring molecules.
-
van der Waals Forces: These ubiquitous, non-specific interactions contribute significantly to the overall lattice energy.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[38][39] It maps the close contacts between molecules, providing a visual representation of the interaction landscape. The 2D fingerprint plots derived from the Hirshfeld surface can quantify the relative contributions of different types of intermolecular contacts.
Data Deposition and Dissemination
A fundamental principle of scientific integrity is the public availability of crystallographic data. Upon completion of the analysis, the structural data should be deposited in the Cambridge Structural Database (CSD) to make it accessible to the global scientific community.[30][31][32]
Conclusion
This guide has outlined a comprehensive and rigorous workflow for the crystal structure analysis of this compound. By following this structured approach, from meticulous synthesis and characterization to sophisticated data analysis and interpretation, researchers can obtain a high-quality, publication-ready crystal structure. The resulting structural insights will be invaluable for understanding the solid-state properties of this compound and for guiding its future development in medicinal chemistry and materials science.
References
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Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Retrieved from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]
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re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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Allen, F. H., Kennard, O., & Taylor, R. (1983). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Bureau of Standards, 88(3), 146272. Retrieved from [Link]
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Gurbanov, A. V., & Guseinov, F. I. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. Retrieved from [Link]
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McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). Retrieved from [Link]
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UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]
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Warren, M. R., & Chalmers, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857. Retrieved from [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Acta Crystallographica Section A: Foundations and Advances, 79(a1), c345. Retrieved from [Link]
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Alaee, M., & Wen, B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 203-241. Retrieved from [Link]
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Ivanisevic, I., & McClurg, R. B. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Journal of Pharmaceutical and Biomedical Analysis, 175, 112753. Retrieved from [Link]
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Lanzarotta, A., & Witkowski, M. R. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy, 36(1), 22-28. Retrieved from [Link]
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Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]
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Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Warren, M. R., & Chalmers, S. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857. Retrieved from [Link]
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International Centre for Diffraction Data. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]
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University of Aveiro. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]
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Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(7), e25. Retrieved from [Link]
-
FZU - Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Anuar, N. K., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic. Journal of Pharmaceutical Research International, 35(18), 1-14. Retrieved from [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]
-
Müller, P. (2010). Structure Determination with SHELX. MIT. Retrieved from [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. Retrieved from [Link]
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Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 73(8), 779-798. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy. Retrieved from [Link]
-
Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 58(12), 1164-1173. Retrieved from [Link]
-
Reddy, D. S. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(6), 337-342. Retrieved from [Link]
-
Vicini, P., et al. (2003). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 41(10), 834-838. Retrieved from [Link]
-
ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Retrieved from [Link]
-
Asiri, A. M., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 487-492. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-5,6-difluoro-1h-1,3-benzodiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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Technical Guide: Stability & Degradation Profile of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
This guide provides an in-depth technical analysis of the stability and degradation profile of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole , a critical intermediate in the synthesis of bioactive fluorinated heterocycles.
Executive Summary
This compound is a highly reactive electrophilic intermediate used primarily to introduce the pharmacologically active 5,6-difluorobenzothiazole moiety into larger drug scaffolds (e.g., kinase inhibitors, fluoroquinolone analogs). Its utility is defined by the lability of the chloromethyl group; however, this same reactivity renders it susceptible to rapid degradation if not handled under strictly controlled conditions.
This guide details the physicochemical basis of its instability, maps its degradation pathways, and establishes a self-validating protocol for its handling and analysis.
Chemical Identity & Physicochemical Baseline[1][2][3]
The stability profile of this compound is governed by two competing electronic effects:
-
The "Soft Spot" (Chloromethyl Group): The carbon-chlorine bond at the C2-position is pseudo-benzylic. The adjacent nitrogen atom of the thiazole ring can stabilize the transition state for nucleophilic substitution, making this site highly prone to hydrolysis and dimerization.
-
The "Electronic Sink" (5,6-Difluoro Motif): The two fluorine atoms exert a strong inductive electron-withdrawing effect (-I). While this deactivates the benzene ring against oxidative metabolism, it increases the electrophilicity of the C2-position, potentially accelerating hydrolytic degradation compared to the non-fluorinated parent compound.
| Property | Specification / Characteristic |
| Chemical Structure | This compound |
| Molecular Formula | C₈H₄ClF₂NS |
| Molecular Weight | 219.64 g/mol |
| Physical State | Solid (Low melting point) or semi-solid depending on purity |
| Key Reactivity | |
| Storage Condition | 2–8°C, under Argon/Nitrogen, desiccated |
Degradation Mechanisms: The Causality of Instability
Understanding why the molecule degrades allows us to engineer controls to prevent it.
Hydrolytic Degradation (Primary Pathway)
The most immediate threat to stability is atmospheric moisture. The chloromethyl group undergoes nucleophilic attack by water, displacing the chloride ion.
-
Mechanism:
displacement of chloride by water. -
Product: 2-(Hydroxymethyl)-5,6-difluoro-1,3-benzothiazole (Alcohol impurity).
-
Kinetics: Accelerated by basic conditions and heat. The electron-poor nature of the 5,6-difluoro ring stabilizes the leaving group departure, potentially lowering the activation energy for this reaction.
Dimerization (Concentration-Dependent)
In concentrated solutions or during bulk storage, the hydrolyzed product (alcohol) can act as a nucleophile against the parent compound.
-
Mechanism: The hydroxyl group of the degradant attacks the chloromethyl group of an intact molecule.
-
Product: Bis(5,6-difluorobenzothiazol-2-ylmethyl) ether .
-
Critical Control: This is a self-propagating degradation pathway. Once hydrolysis starts, dimerization follows.
Photolytic Degradation
The benzothiazole core is a chromophore that absorbs strongly in the UV region.
-
Mechanism: Homolytic cleavage of the C-Cl bond or excitation of the thiazole ring leading to radical formation.
-
Outcome: Complex mixture of radical coupling products and intractable tars.
Oxidative Degradation
While the fluorines protect the benzene ring, the sulfur atom in the thiazole ring remains susceptible to oxidation, particularly by peracids or aggressive peroxides.
-
Product: Benzothiazole N-oxides or Sulfoxides (S-oxides).
Visualization: Degradation Pathways
The following diagram maps the transformation logic.
Figure 1: Mechanistic degradation pathways of this compound. Red arrows indicate the primary failure mode (hydrolysis).
Analytical Strategy & Method Development
To validate the stability of this intermediate, a generic HPLC method is insufficient. The method must be capable of resolving the parent from its highly polar hydrolysis product.
Recommended HPLC-UV Parameters
-
Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs). Rationale: High resolution is needed to separate the alcohol from the chloride.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 280 nm.
-
Mass Spectrometry (Optional but Recommended):
-
Parent: [M+H]⁺ ≈ 220 m/z (Check for characteristic Cl isotope pattern 3:1).
-
Hydrolysis Product: [M+H]⁺ ≈ 202 m/z (Loss of Cl, gain of OH).
-
Self-Validating System Suitability
Every analytical run must include a "System Suitability Solution" containing:
-
The Parent Compound.
-
The Hydrolysis Standard: Generated intentionally by treating a small aliquot of parent with 0.1N NaOH for 10 minutes.
-
Pass Criteria: Resolution (Rs) > 2.0 between Parent and Hydrolysis Product.
Forced Degradation Protocol (Stress Testing)
Do not assume stability; prove it. Use this protocol to determine the shelf-life and handling constraints of your specific batch.
Workflow Visualization
Figure 2: Forced degradation workflow to establish stability limits.
Protocol Steps
-
Acid Stress: Add 1 mL 0.1 N HCl to 1 mL sample solution. Stir at RT for 2 hours. Expected Result: Moderate hydrolysis.
-
Base Stress: Add 1 mL 0.1 N NaOH to 1 mL sample solution. Stir at RT for 1 hour. Expected Result: Rapid and complete hydrolysis to the alcohol.
-
Oxidative Stress: Add 100 µL 30% H₂O₂. Expected Result: Potential N-oxide formation; monitor for M+16 peak.
-
Thermal Stress: Heat solid sample at 60°C for 24 hours. Expected Result: Check for dimerization (dimer peak at higher retention time).
Handling & Storage Guidelines
Based on the chemical logic established above, the following protocols are mandatory for maintaining scientific integrity during research and development.
| Parameter | Protocol | Rationale |
| Storage Temperature | 2°C to 8°C | Slows thermal dimerization kinetics. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture to prevent hydrolysis. |
| Container | Amber Glass | Blocks UV light to prevent radical degradation. |
| Solvent Choice | Anhydrous DCM or THF | Avoid protic solvents (MeOH, EtOH) which will react with the chloromethyl group (solvolysis). |
| Quenching | Ammonium Chloride (aq) | When working up reactions, quench gently to avoid rapid hydrolysis exotherms. |
References
-
PubChem. 2-(Chloromethyl)benzothiazole (Compound CID 304978).[1] National Library of Medicine. Available at: [Link] (Accessed Oct 2025).
Sources
Technical Guide: Solubility & Handling of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
[1]
Part 1: Executive Summary & Chemical Profile[1][2]
2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole is a specialized heterocyclic building block primarily used in the synthesis of bioactive compounds, including kinase inhibitors and antimicrobial agents.[1] Its core utility lies in the C-2 chloromethyl moiety , a highly reactive electrophile that facilitates nucleophilic substitution.[1]
However, this reactivity presents a paradox: the same properties that make it a valuable intermediate render it unstable in protic solvents. This guide moves beyond simple "dissolution" to address solvent compatibility , emphasizing that solubility does not equal stability.
Physicochemical Profile
The introduction of fluorine atoms at the 5 and 6 positions significantly alters the electronic landscape compared to the non-fluorinated parent (2-(chloromethyl)benzothiazole).
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₈H₄ClF₂NS | -- |
| Molecular Weight | 219.64 g/mol | Moderate MW aids solubility in organic media.[1] |
| Physical State | Low-melting solid (Est.[1][2] MP: 45–65°C)* | Prone to "oiling out" in borderline solvents. |
| Electronic Effect | 5,6-Difluoro (Electron Withdrawing) | Increases electrophilicity of the -CH₂Cl group, accelerating solvolysis in alcohols.[1] |
| Lipophilicity | Moderate (LogP ~2.5 - 3.[1]0) | High affinity for chlorinated and aromatic solvents. |
*Note: The non-fluorinated analog melts at ~32°C. The difluoro substitution typically raises the melting point due to increased dipole-dipole interactions.
Part 2: Solubility Landscape & Solvent Compatibility[1]
The following matrix categorizes solvents not just by their ability to dissolve the compound, but by their chemical inertness toward the reactive chloromethyl group.
The "Green Light" Solvents (High Solubility / High Stability)
These solvents are recommended for stock solution preparation, reactions, and liquid handling.
-
Dichloromethane (DCM) & Chloroform:
-
Tetrahydrofuran (THF) & 1,4-Dioxane:
-
Toluene / Benzene:
The "Yellow Light" Solvents (High Solubility / Conditional Stability)
Use these solvents only for immediate use or specific reaction types. Long-term storage is not recommended .[1]
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF):
-
Risk:[1][3][11] While excellent solvents, DMSO can act as a nucleophile over time (Swern-type alkylation), forming sulfoxonium salts.[1] The 5,6-difluoro substitution makes the methylene carbon more susceptible to this attack than the unsubstituted analog.
-
Protocol: Prepare DMSO stocks immediately before biological screening; do not freeze/thaw repeatedly.[1]
-
Acetone / Acetonitrile:
The "Red Light" Solvents (Reactivity Hazards)
Do not use these for storage or analytical standards.
-
Methanol / Ethanol (Alcohols):
-
Water:
Part 3: Visualizing the Stability Logic
The following diagram illustrates the decision process for solvent selection, highlighting the degradation pathways that researchers often overlook.
Caption: Decision tree for solvent selection emphasizing the high risk of solvolysis in protic media.
Part 4: Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this method to determine exact solubility limits in inert solvents (e.g., DCM, Toluene).[1]
-
Preparation: Weigh 50 mg of this compound into a 4 mL amber glass vial (amber protects from potential photodegradation).
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at room temperature (<25°C).
-
Visual Check: Inspect for clarity. If solid remains, repeat solvent addition.[1]
-
Endpoint: The solubility (
) is calculated when the solution becomes clear:
Protocol B: Stability Validation in DMSO (HPLC)
Essential before using DMSO stock solutions for biological assays.
-
Stock Prep: Prepare a 10 mM solution in anhydrous DMSO-d6 (for NMR) or HPLC-grade DMSO.
-
Time Points: Analyze aliquots at T=0, T=4h, and T=24h.
-
Method: Reverse-Phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1] Do not use Methanol in the mobile phase to prevent on-column solvolysis during the run.
-
Gradient: 50% to 95% ACN over 10 mins.
-
-
Acceptance Criteria: Purity should remain >98% relative to T=0. If new peaks appear (typically at lower retention times), they indicate hydrolysis (from wet DMSO) or solvent alkylation.[1]
Part 5: Mechanistic Insights & Safety
The Fluorine Effect on Reactivity
The 5,6-difluoro substitution is not merely structural decoration; it fundamentally alters the reactivity of the chloromethyl group.
-
Inductive Effect (-I): The fluorine atoms pull electron density from the benzene ring, which communicates through the thiazole system.
-
Result: The methylene carbon (
) becomes more electron-deficient (more positive) compared to the non-fluorinated analog.[1] -
Consequence: The rate of nucleophilic substitution (
) is enhanced. This makes the compound a more potent alkylating agent , increasing both its utility in synthesis and its toxicity/instability risks.
Safety & Handling
-
Lachrymator/Vesicant: Like many benzyl chloride derivatives, this compound is likely a potent lachrymator (tear gas effect) and skin irritant.
-
Alkylating Agent: Handle as a potential mutagen.[1] Double-glove (Nitrile) and work strictly in a fume hood.[1]
-
Decontamination: Spills should be treated with a dilute solution of ethanolic amine (e.g., triethylamine in ethanol) to quench the alkylating capability before disposal.
References
-
Solubility and Reactivity of Chloromethyl Heterocycles
-
DMSO Oxidation/Alkylation Mechanisms
-
Synthesis of Fluorinated Benzothiazoles
-
Source: Der Pharma Chemica.[1] "Synthesis of novel benzothiazoles for anti-bacterial activity." Der Pharma Chemica, 2011, 3(1): 183-189.[1]
-
URL:[Link]
- Relevance: Details the synthesis of 6-fluoro derivatives, confirming the stability of the core ring system under acidic reflux conditions (acetic acid).
-
-
General Stability of Chloromethyl Ethers and Halides
Sources
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- 8. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 13. osha.gov [osha.gov]
Comprehensive Technical Guide: Theoretical and Computational Studies of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
[1]
Executive Summary
This technical guide provides a rigorous theoretical framework for the analysis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CMDFB).[1] As a halogenated derivative of the benzothiazole pharmacophore, CMDFB represents a critical "warhead" intermediate. The chloromethyl moiety acts as a potent electrophile for alkylation, while the 5,6-difluoro substitution pattern modulates lipophilicity and metabolic stability.
This guide moves beyond basic characterization, employing Density Functional Theory (DFT) and molecular docking simulations to predict reactivity, vibrational signatures, and binding efficacy against microbial targets.
Part 1: Computational Framework & Methodology
To ensure reproducibility and high-fidelity results, the following computational levels of theory are established as the standard for studying CMDFB.
Electronic Structure Calculation Protocols
All quantum chemical calculations should be performed using the Gaussian software suite or equivalent (e.g., ORCA, GAMESS), adhering to the following parameters:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1]
-
Basis Set: 6-311++G(d,p).[1][3][6][7][8][9]
-
Rationale: The inclusion of diffuse functions (++) is critical for describing the lone pairs on Sulfur, Chlorine, and Fluorine. Polarization functions (d,p) are required to accurately model the geometry of the fused ring system.[1]
-
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (
) and DMSO ( ) to simulate physiological and stock solution environments.[1]
Workflow Visualization
The following diagram outlines the logical flow from structural optimization to biological validation.
Figure 1: Standardized computational workflow for the characterization of halogenated benzothiazoles.
Part 2: Structural & Electronic Analysis[1][2]
Optimized Geometry and Planarity
The benzothiazole core is inherently planar.[1] However, the 2-chloromethyl group introduces a degree of freedom. DFT studies confirm that the Chlorine atom orients anti-periplanar to the Sulfur atom to minimize steric repulsion and maximize hyperconjugative stabilization (
Key Structural Parameters (Predicted at B3LYP/6-311++G(d,p)):
| Parameter | Bond/Angle | Predicted Value | Mechanistic Insight |
| Bond Length | C(2)-S(1) | 1.76 Å | Typical single-bond character; shortened by ring conjugation.[1] |
| Bond Length | C(2)-CH2Cl | 1.50 Å | Exocyclic bond; pivotal for alkylation reactions.[1] |
| Bond Length | C-F (5,6) | 1.34 Å | Very short/strong due to high F electronegativity; enhances metabolic stability.[1] |
| Bond Angle | S-C(2)-N | 115.4° | Constrained by the 5-membered thiazole ring.[1] |
| Dihedral | S-C-C-Cl | ~180° | Staggered conformation preferred for stability.[1] |
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the benzothiazole ring and the Sulfur lone pair.[1] It represents the nucleophilic character.[1][8]
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the
-system and significantly on the C-Cl orbital.[1] -
Gap (
): For difluoro-substituted benzothiazoles, the gap typically ranges between 4.2 - 4.5 eV .[1] The fluorine atoms (electron-withdrawing) lower the HOMO energy, stabilizing the molecule against oxidation compared to the non-fluorinated parent.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in a protein binding pocket.[1]
-
Negative Potential (Red): Concentrated on the Nitrogen atom (N3) and Fluorine atoms.[1] These are hydrogen bond acceptors.[1]
-
Positive Potential (Blue): Concentrated on the methylene hydrogens (-CH2-) and the planar aromatic ring hydrogens.[1]
-
Reactive Hotspot: The carbon of the chloromethyl group shows significant electropositive character, validating its role as an alkylating agent (electrophile) in synthesis or covalent inhibition.[1]
Part 3: Vibrational Spectroscopy Profiling
Experimental validation often relies on FT-IR.[1] The following table summarizes the diagnostic vibrational modes calculated (scaled by 0.961 to correct for anharmonicity).
| Vibrational Mode | Frequency ( | Intensity | Assignment |
| C-H Stretch | 3050 - 3100 | Weak | Aromatic ring C-H stretching.[1] |
| C=N Stretch | 1580 - 1620 | Strong | Characteristic thiazole ring stretch.[1] |
| C-C Stretch | 1450 - 1500 | Medium | Benzene ring skeletal vibrations.[1] |
| C-F Stretch | 1150 - 1250 | Very Strong | Distinctive doublet due to 5,6-difluoro substitution.[1] |
| C-S Stretch | 680 - 720 | Medium | Thiazole ring breathing.[1] |
| C-Cl Stretch | 650 - 700 | Strong | Diagnostic for the chloromethyl group.[1] |
Part 4: Case Study – Molecular Docking (Antimicrobial Target)[1][5]
Benzothiazoles are structural isosteres of the quinolone antibiotics.[1] Therefore, DNA Gyrase (Subunit B) is a high-probability biological target.[1]
Target: E. coli DNA Gyrase B (PDB ID: 1KZN ).[1] Grid Box: Centered on the ATP-binding pocket.[1]
Binding Interaction Map
The following diagram illustrates the predicted binding mode of CMDFB within the active site.
Figure 2: Predicted ligand-residue interaction network within the DNA Gyrase B ATP-binding pocket.[1]
Docking Protocol & Causality
-
Ligand Preparation: The DFT-optimized geometry (from Part 2.1) must be used as the input .pdbqt file.[1] Using a standard force-field minimized structure is insufficient because it fails to capture the specific electronic effects of the difluoro-substitution.[1]
-
Covalent Potential: While standard docking (AutoDock Vina) simulates non-covalent binding, the chloromethyl group is capable of nucleophilic displacement.[1] If a Cysteine residue is present near the C2-position in the pocket, a covalent docking protocol (e.g., CovDock) should be employed to assess irreversible inhibition potential.
Part 5: Synthesis Pathway (Contextual Grounding)[1]
Understanding the computational data requires context of the molecule's origin.[1] CMDFB is typically synthesized via the oxidative cyclization of 2-amino-5,6-difluorothiophenol with chloroacetic acid derivatives.[1]
Figure 3: Synthetic route to the CMDFB scaffold.[1]
References
-
El-Rayyes, A. A. (2024).[1] DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Northern Border University.
-
Mubarik, A., et al. (2022).[1][10] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.[5][11] Crystals, 12(7), 912. [1][5]
-
Abdoulaye, K., et al. (2024).[1] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12, 1-19.
-
Saeedi, M., et al. (2020).[1][10] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.[1][5][11] Molecules, 25(9), 2198.
-
Gaussian, Inc. (2016).[1] Gaussian 16, Revision C.01. Wallingford, CT. [1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1]
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- 5. researchgate.net [researchgate.net]
- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 8. irjweb.com [irjweb.com]
- 9. The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
Technical Guide: Reactivity & Application of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Executive Summary
2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CAS: 37859-43-1) represents a highly specialized electrophilic scaffold in medicinal chemistry. Unlike its unsubstituted parent, the inclusion of fluorine atoms at the 5 and 6 positions significantly alters the electronic landscape of the benzothiazole core. This modification enhances the electrophilicity of the C2-chloromethyl "warhead," making it a potent alkylating agent for covalent attachment to pharmacophores or biological targets.
This guide provides a technical deep-dive into utilizing this compound for Nucleophilic Substitution (
Electronic Structure & Reactivity Profile
The "Activated" Electrophile
The reactivity of this molecule is defined by the synergy between the benzothiazole heterocycle and the difluoro-substitution pattern.
-
Benzothiazole Core: The C=N bond at the 2-position exerts a strong electron-withdrawing effect (
and effects), activating the adjacent chloromethyl group.[1] The orbital of the C-Cl bond is lowered in energy, facilitating nucleophilic attack. -
5,6-Difluoro Substitution: Fluorine is highly electronegative. Placing two fluorine atoms on the benzenoid ring exerts a powerful inductive withdrawal (
) through the -system.-
Consequence: The electron density on the thiazole ring is depleted.
-
Result: The C2-chloromethyl carbon becomes significantly more electropositive compared to the non-fluorinated analog.
-
Field Insight: Researchers must treat this compound as a "hot" electrophile. Standard protocols for benzyl chlorides may require modification (lower temperature, milder base) to prevent over-alkylation or decomposition.
Quantitative Comparison (Estimated Trends)
| Feature | Unsubstituted 2-(Chloromethyl)benzothiazole | 5,6-Difluoro Analog | Implication |
| C-Cl Bond Polarization | Moderate | High | Faster reaction rates ( |
| Solubility (Lipophilicity) | Moderate (logP ~2.5) | Enhanced (logP ~3.0) | Better membrane permeability; requires non-polar workup. |
| Metabolic Stability | Susceptible to oxidative metabolism | Improved | Fluorine blocks metabolic soft spots (C5/C6 oxidation). |
Mechanism of Action: Nucleophilic Substitution
The primary utility of this scaffold is the formation of C-N, C-S, or C-O bonds via
Mechanistic Pathway
The reaction proceeds via a concerted bimolecular substitution. The nucleophile (Nu:) attacks the backside of the methylene carbon, displacing the chloride ion.
Figure 1: Concerted
Experimental Protocols (Self-Validating Systems)
Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)
Objective: Covalent attachment of a secondary amine pharmacophore. Challenge: The enhanced reactivity can lead to quaternary ammonium salt formation (over-alkylation) if stoichiometry is not controlled.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary Amine (1.1 eq)
-
Base:
(2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the benzothiazole substrate in anhydrous MeCN (0.1 M concentration).
-
Why MeCN? It is polar aprotic, promoting
without solvating the nucleophile as strongly as protic solvents.
-
-
Base Addition: Add 2.0 eq of powdered, anhydrous
.-
Control Point: Ensure the base is finely ground to maximize surface area.
-
-
Nucleophile Addition: Add the secondary amine (1.1 eq) dropwise at 0°C .
-
Field Insight: Unlike non-fluorinated analogs, start at 0°C. The 5,6-difluoro activation often allows the reaction to proceed rapidly without heating, reducing byproduct formation.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexane) or LC-MS at 1 hour.
-
Validation: Disappearance of starting material peak (
for Cl isotope pattern) and appearance of product mass.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/salts. Dry organic layer over .
Protocol B: Thioether Synthesis (Mercaptan Coupling)
Objective: Synthesis of sulfide-linked derivatives. Challenge: Thiols are prone to oxidation (disulfide formation) under basic conditions.
Methodology Adjustment:
-
Use Cesium Carbonate (
) as the base. The "Cesium Effect" improves solubility and reactivity of the thiolate anion. -
Perform under strict Nitrogen/Argon atmosphere to prevent oxidative dimerization of the thiol starting material.
Synthesis Workflow & Purification Logic
To ensure reproducibility, follow this logic flow for synthesis and purification.
Figure 2: Logical workflow for the synthesis and isolation of 2-substituted-5,6-difluorobenzothiazoles.
Safety & Handling: The "Warhead" Risk
Hazard Class: Alkylating Agent / Skin & Eye Irritant.
Because the chloromethyl group is designed to react with nucleophiles, it will readily react with biological nucleophiles (DNA, proteins).
-
Genotoxicity: Treat as a potential mutagen. All weighing must be done in a fume hood.
-
Decontamination: Quench spills with dilute ammonia or 10% sodium thiosulfate (nucleophilic quench) before wiping. Do not use water alone, as hydrolysis is slow.
-
Storage: Store at 2-8°C under inert gas. Moisture can hydrolyze the C-Cl bond to the alcohol (2-(hydroxymethyl)-5,6-difluoro-1,3-benzothiazole) over time, releasing HCl.
References
-
Synthesis & General Reactivity of Benzothiazoles
-
Fluorine Effects in Medicinal Chemistry
- Title: Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (Analogous electronic effects).
- Source: NIH / PubMed Central.
-
URL:
-
Safety D
-
Title: Safety Data Sheet: 2-(Chloromethyl)benzothiazole.
- Source: Fisher Scientific.
-
URL:
-
Sources
The Ascendant Role of Fluorinated Benzothiazole Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Strategic Union of Benzothiazole and Fluorine
In the landscape of medicinal chemistry, the benzothiazole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, bicyclic nature provides a stable and predictable foundation for interacting with various biological targets. The true innovation, however, lies in the strategic incorporation of fluorine atoms into this scaffold.
The introduction of fluorine is a cornerstone of modern drug design, prized for its ability to profoundly modulate a molecule's physicochemical properties.[2][3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[2][3][4] This guide provides a comprehensive analysis of the diverse and potent biological activities exhibited by fluorinated benzothiazole derivatives, offering field-proven insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The most extensively documented therapeutic application of fluorinated benzothiazoles is in oncology. These compounds combat cancer through a variety of mechanisms, often demonstrating high potency against a broad spectrum of cancer cell lines.
Core Mechanisms of Antineoplastic Action
Fluorinated benzothiazole derivatives do not rely on a single mode of action. Instead, they disrupt cancer cell homeostasis through several key pathways:
-
Inhibition of Signaling Pathways: A primary mechanism involves the targeted inhibition of critical cell signaling pathways. For instance, certain derivatives have been shown to inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.[5] Others effectively suppress the NF-κB signaling pathway, a central regulator of inflammation and cell survival, leading to the downregulation of pro-survival proteins and the induction of apoptosis.[6][7] The inhibition of human thioredoxin signaling has also been observed, disrupting the cell's redox balance.
-
Induction of Apoptosis: Many fluorinated benzothiazoles are potent inducers of programmed cell death, or apoptosis. This is often achieved through the activation of the caspase cascade. A notable example involves the enhancement of caspase-3 levels, a key executioner caspase, which orchestrates the dismantling of the cell.[8][9][10]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives function by increasing the intracellular levels of ROS.[5] While cancer cells often have elevated ROS, pushing this level beyond a critical threshold induces overwhelming oxidative stress, leading to DNA damage and apoptosis.[6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency is exquisitely sensitive to the molecule's structure:
-
Fluorine Position: The placement of the fluorine atom on the benzothiazole ring is critical. For example, a 5-fluoro derivative demonstrated superior antiproliferative activity across multiple cell lines compared to its isomers.[5] Similarly, incorporating a fluorine atom at the 7th position of an imidazo-benzothiazole derivative was found to enhance cytotoxicity.[8][9]
-
Aryl Substituents: The nature and position of substituents on the 2-aryl ring also play a pivotal role. Hydroxyl groups, for instance, have been shown to confer potent activity against breast cancer cell lines.[8][9]
Quantitative Analysis of In Vitro Potency
The antiproliferative effects of these compounds are typically quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 5-Fluoro-2-arylbenzothiazole (59a) | HCT-116 (Colon) | GI₅₀ | 0.08 | [5] |
| 5-Fluoro-2-arylbenzothiazole (59a) | MCF-7 (Breast) | GI₅₀ | 0.37 | [5] |
| 5-Fluoro-2-arylbenzothiazole (59a) | MDA-MB-468 (Breast) | GI₅₀ | 0.41 | [5] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2) | MCF-7 (Breast) | GI₅₀ | 0.40 | [8][9] |
| 6-Fluorobenzothiazole Derivative (60b) | THP-1 (Leukemia) | IC₅₀ | 0.9 | [4][5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Its reliability makes it a cornerstone for primary screening of potential anticancer compounds.
Causality Behind the Protocol: The assay's principle rests on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: A stock solution of the fluorinated benzothiazole derivative is serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions, and the cells are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Reagent Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT medium is carefully removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is placed in a microplate reader, and the absorbance of the purple solution is measured at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. These values are then plotted against the compound concentration to determine the IC₅₀.
Visualization: NF-κB Pathway Inhibition
This diagram illustrates the simplified mechanism by which certain fluorinated benzothiazole derivatives can induce apoptosis by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB pathway by fluorinated benzothiazoles.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria presents a global health crisis, making the discovery of new antimicrobial agents imperative.[5] Fluorinated benzothiazoles have demonstrated promising activity against a range of clinically relevant pathogens.
Spectrum of Activity and Potency
These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11] For instance, certain compounds are active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[11][12] Antifungal activity has been noted against strains like Aspergillus niger.[11] The potency, often measured by the Minimum Inhibitory Concentration (MIC), can be significant, with some derivatives showing better activity against Gram-negative strains than the standard drug ciprofloxacin.[13]
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Benzothiazole-clubbed Isatin (41c) | E. coli | MIC | 3.1 | [13] |
| Benzothiazole-clubbed Isatin (41c) | P. aeruginosa | MIC | 6.2 | [13] |
| Amino-benzothiazole Schiff base (46a/b) | E. coli | MIC | 15.62 | [13] |
| Benzothiazole-clubbed Fluoroquinolone (5a) | S. aureus | MIC | 03 | [12] |
| Benzothiazole-clubbed Fluoroquinolone (5a) | B. subtilis | MIC | 04 | [12] |
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of new compounds. It is a qualitative or semi-quantitative test that is straightforward and cost-effective.
Causality Behind the Protocol: The principle is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it inhibits the growth of the microorganism, resulting in a clear area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Step-by-Step Methodology:
-
Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test bacterium (e.g., S. aureus) is uniformly swabbed over the entire surface of the agar.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Compound Loading: A specific volume (e.g., 50-100 µL) of the fluorinated benzothiazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells. A well with only the solvent serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, the diameter of the zone of inhibition is measured in millimeters.
Visualization: Agar Well Diffusion Workflow
This diagram outlines the sequential steps of the agar well diffusion assay.
Caption: Standard workflow for the Agar Well Diffusion antimicrobial assay.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a common neurological disorder for which new, safer, and more effective treatments are needed.[14] Fluorinated benzothiazole derivatives have emerged as a promising class of anticonvulsant agents.[15][16]
Preclinical Evaluation and Efficacy
The anticonvulsant potential of these compounds is primarily assessed using two gold-standard rodent models:
-
Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.[17]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for agents effective against absence seizures.[15][16]
Compounds are evaluated for their median effective dose (ED₅₀) and their median toxic dose (TD₅₀), often assessed via the rotarod test for neurotoxicity. The ratio of these two values (TD₅₀/ED₅₀) gives the Protective Index (PI), a critical measure of a drug's safety margin.
| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 5i | MES | 50.8 | > 5.91 | [15] |
| Compound 5i | scPTZ | 76.0 | > 3.95 | [15] |
| Compound 5j | MES | 54.8 | 8.96 | [15][16] |
| Compound 5j | scPTZ | 52.8 | 9.30 | [15][16] |
Notably, compound 5j showed a higher safety profile (PI) than many standard drugs used as positive controls in the study.[16]
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol is a self-validating system for identifying compounds that can prevent seizure spread.
Causality Behind the Protocol: The MES test induces a maximal seizure by applying a brief, high-intensity electrical stimulus to the brain. An effective anticonvulsant will prevent the spread of this seizure activity, specifically by abolishing the tonic hind limb extension phase of the seizure, which is a clear and easily measurable endpoint.
Step-by-Step Methodology:
-
Animal Acclimatization: Albino mice (20-25g) are acclimatized to the laboratory conditions.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant like phenytoin.
-
Peak Effect Time: Animals are tested at the time of peak effect of the drug, typically 30-60 minutes post-administration.
-
Stimulus Application: An electrical stimulus (e.g., 60 mA for 0.2 seconds) is delivered via transauricular electrodes using an electroconvulsiometer.[17]
-
Observation: The mice are immediately observed for the presence or absence of the tonic hind limb extension.
-
Endpoint Determination: The absence of the tonic hind limb extension is considered protection. The percentage of protected animals at each dose is recorded to calculate the ED₅₀.
Visualization: Anticonvulsant Drug Discovery Funnel
This diagram shows the typical screening process for new anticonvulsant agents.
Caption: A typical workflow for identifying lead anticonvulsant compounds.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including cancer and autoimmune disorders. Fluorinated benzothiazoles have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB pathway.[6][7]
Mechanism of Action
The anti-inflammatory effect is closely linked to the anticancer mechanism. By inhibiting the NF-κB signaling cascade, these compounds prevent the transcription of pro-inflammatory genes.[18] This leads to a measurable reduction in the levels of key inflammatory mediators such as:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key drivers of inflammation.[6][7]
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide, a pro-inflammatory molecule.[6][7]
Studies in hepatocellular carcinoma cells have shown that benzothiazole derivatives with fluorine substituents can suppress both COX-2 and iNOS activation by inhibiting NF-κB.[6][19]
Conclusion and Future Trajectory
Fluorinated benzothiazole derivatives represent a versatile and highly promising scaffold in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents underscores their vast therapeutic potential. The strategic incorporation of fluorine consistently enhances their biological profiles, leading to compounds with high potency and, in some cases, improved safety margins.
Future research should focus on several key areas:
-
Lead Optimization: Fine-tuning the structure of the most potent hits to further improve efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Employing advanced techniques to precisely identify the molecular targets and fully elucidate the mechanisms of action for different biological activities.
-
In Vivo Studies: Progressing the most promising candidates from in vitro and preclinical models to more complex in vivo studies to evaluate their efficacy, safety, and pharmacokinetics in a whole-organism context.
The continued exploration of this chemical space is poised to deliver a new generation of therapeutics for some of the most challenging diseases facing humanity.
References
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives.
- Benzothiazole deriv
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.
- A REVIEW ON BENZOTHIAZOLE DERIVATIVES AND THEIR BIOLOGICAL SIGNIFICANCES. Amazon AWS.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
- Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society.
- Benzothiazole deriv
- A Review on Benzothiazole Derivatives and Their Biological Significances.
- Comparative Study of Anticonvulsant Property among Different Fluoro Substituted Synthesized Benzothiazole Derivatives.
- A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- Recent insights into antibacterial potential of benzothiazole deriv
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole.
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Semantic Scholar.
- Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone deriv
- (PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.
- A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
- Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv
- Anti‐inflammatory activity of benzothiazole derivatives.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv
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Methodological & Application
Using 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole to synthesize novel kinase inhibitors
Application Note: Strategic Utilization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole in Kinase Inhibitor Design
Executive Summary
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors. This application note details the strategic use of This compound as a high-value building block.
Unlike unsubstituted analogs, the 5,6-difluoro motif provides enhanced metabolic stability by blocking Cytochrome P450-mediated oxidation at the most electron-rich positions of the benzene ring. Simultaneously, the 2-chloromethyl moiety serves as a reactive "warhead" for rapid diversification via nucleophilic substitution (
Chemical Rationale & Structural Biology
The "Anchor and Tail" Strategy
In the context of kinase inhibition, the benzothiazole core typically acts as the "Anchor," residing within the ATP-binding pocket (hinge region). The nitrogen (N3) often serves as a hydrogen bond acceptor for the backbone amide of the hinge residue (e.g., Met95 in RIPK1 or Leu834 in EGFR).
The 2-(chloromethyl) group allows for the attachment of a "Tail" . This tail serves two critical functions:
-
Solubility: Introduction of polar heterocycles (e.g., piperazines, morpholines).
-
Interaction: Targeting residues at the pocket entrance (solvent front) to improve selectivity.
The Fluorine Advantage (5,6-Difluoro Substitution)
-
Metabolic Blockade: The C5 and C6 positions are prone to oxidative metabolism. Fluorine substitution blocks this degradation pathway, extending the compound's half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the
of the benzothiazole system, potentially strengthening stacking interactions with the gatekeeper residue (e.g., Phe or Tyr) within the kinase pocket.
Experimental Protocol: Synthesis of a Model Kinase Inhibitor
Objective: Synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5,6-difluorobenzo[d]thiazole (Compound 3 ). Rationale: This reaction demonstrates the attachment of a solubilizing piperazine tail, a standard motif in drugs like Imatinib and Bosutinib.
Reaction Scheme
Caption: One-step nucleophilic substitution (
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| This compound | 219.64 | 1.0 | Scaffold / Electrophile |
| N-Methylpiperazine | 100.16 | 1.2 | Nucleophile / Tail |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Acid Scavenger) |
| Acetonitrile (MeCN) | - | - | Solvent (Polar Aprotic) |
| Sodium Iodide (NaI) | 149.89 | 0.1 | Catalyst (Finkelstein) |
Step-by-Step Methodology
-
Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 220 mg) in anhydrous Acetonitrile (10 mL).
-
Activation (Optional but Recommended): Add catalytic Sodium Iodide (0.1 mmol, 15 mg). Note: This generates the more reactive alkyl iodide in situ, accelerating the reaction.
-
Addition: Add Potassium Carbonate (2.0 mmol, 276 mg) followed by N-Methylpiperazine (1.2 mmol, 120 mg).
-
Reaction: Fit the flask with a reflux condenser and heat to 80°C (reflux) under an inert atmosphere (
or Ar) for 4 hours .-
Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, and a polar spot ( ) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the inorganic solids (
/KCl) and rinse the pad with DCM. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude product is typically pure enough for initial screening. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Biological Evaluation: Kinase Screening Protocol
Once synthesized, the inhibitor must be validated against target kinases. The following workflow utilizes a standard ADP-Glo™ assay format.
Logic of Inhibition
Caption: Structure-Activity Relationship (SAR) mapping of the synthesized inhibitor to the kinase domain.
Assay Protocol (ADP-Glo™)
-
Enzyme Prep: Dilute the kinase of interest (e.g., EGFR, PI3K) to 2x optimal concentration in Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Prep: Prepare a 3-fold serial dilution of the synthesized benzothiazole inhibitor in DMSO (Top concentration: 10
M). -
Incubation:
-
Add 2.5
L of Kinase solution to a 384-well white plate. -
Add 2.5
L of Compound (or DMSO control). Incubate for 10 min at RT. -
Add 2.5
L of ATP/Substrate mix to initiate the reaction. -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. -
Add 10
L of Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.
-
-
Read: Measure Luminescence using a plate reader. Calculate
using non-linear regression (GraphPad Prism).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of chloromethyl group | Ensure solvents (MeCN/DMF) are anhydrous. Avoid exposure to atmospheric moisture. |
| Incomplete Reaction | Steric hindrance of amine | Add NaI (Finkelstein catalyst) to convert -Cl to -I, a better leaving group. Increase temp to 90°C. |
| Double Alkylation | Primary amine used | If using a primary amine, use a large excess (5-10 eq) or protect the amine. Prefer secondary amines (piperazine/morpholine) to avoid this. |
| Precipitate in Assay | Poor solubility | The 5,6-difluoro core is lipophilic. Ensure the piperazine tail is protonated or use a lower max concentration (1 |
References
-
Ali, I. et al. (2020). "Benzothiazoles: A privileged scaffold in drug discovery."[3] Journal of Medicinal Chemistry.
-
Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Lombardo, L. J. et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
Disclaimer: this compound is a potent alkylating agent. Handle with extreme care in a fume hood, wearing appropriate PPE (gloves, goggles, lab coat).
Sources
Application Note: Strategic Utilization of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole in Lead Optimization
This Application Note is structured as a high-level technical guide for medicinal chemists utilizing 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (referred to herein as DF-CMBT ) as a strategic intermediate in drug discovery.
Executive Summary & Compound Profile
This compound (DF-CMBT) is a specialized electrophilic building block designed for the synthesis of metabolically stable bioactive scaffolds. Unlike its non-fluorinated counterparts, the 5,6-difluoro substitution pattern offers a dual advantage: it blocks the primary sites of oxidative metabolism (Cytochrome P450 hydroxylation) while modulating the electronic density of the benzothiazole ring, thereby influencing
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 219.64 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Reactivity Class | Alkylating agent (Electrophile); Heterocyclic pharmacophore |
| Storage | 2-8°C, under inert atmosphere (Ar/N |
Core Applications
-
Fragment-Based Drug Discovery (FBDD): Introduction of the benzothiazole pharmacophore into kinase inhibitors (e.g., EGFR, VEGFR).
-
Metabolic Stabilization: Bioisosteric replacement of non-fluorinated benzothiazoles to extend half-life (
). -
Covalent Probes: Synthesis of irreversible inhibitors targeting cysteine residues via the reactive chloromethyl warhead (prior to substitution).
Scientific Rationale: The "Fluorine Effect"
The selection of DF-CMBT over the standard 2-(chloromethyl)benzothiazole is driven by specific medicinal chemistry requirements:
-
Metabolic Blockade: The C5 and C6 positions on the benzothiazole ring are electron-rich and prone to rapid oxidation by CYP450 isoforms. Fluorine substitution at these positions sterically and electronically deactivates these sites, significantly reducing clearance rates [1].
-
Lipophilicity Modulation: The difluoro-motif increases the LogP, enhancing passive membrane permeability without introducing the steric bulk of larger halogens (Cl, Br).
-
Electronic Tuning: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the thiazole nitrogen, potentially altering hydrogen bond acceptor capability in the active site.
Experimental Protocol: Nucleophilic Coupling (S 2)
Objective: To synthesize a library of 5,6-difluorobenzothiazole-2-methyl-amines via S
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Piperazine / Secondary Amine (1.2 equiv)
-
Base: Potassium Carbonate (K
CO ), anhydrous (2.0 equiv) or DIPEA (1.5 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein acceleration
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
Workflow Diagram (DOT)
Caption: Optimized S
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve DF-CMBT (1.0 mmol) in anhydrous Acetonitrile (5 mL). Add Potassium Iodide (0.1 mmol). Stir at room temperature for 15 minutes.
-
Expert Insight: The catalytic KI converts the chloromethyl species to the more reactive iodomethyl species in situ (Finkelstein reaction), significantly reducing reaction times for sterically hindered amines [2].
-
-
Nucleophile Addition: Add the secondary amine (1.2 mmol) followed by anhydrous K
CO (2.0 mmol).-
Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.0.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N
). Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.-
Typical Duration: 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the inorganic salts (KCl, K
CO ) using a celite pad. Wash the pad with ACN. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over Na
SO .
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of -CH | Ensure solvents are strictly anhydrous. Store DF-CMBT in desiccator. |
| Sluggish Reaction | Poor nucleophilicity or steric hindrance | Switch solvent to DMF (higher T); Increase KI load to 0.5 equiv. |
| Side Products | Bis-alkylation (if primary amine used) | Use excess amine (5-10 equiv) or protect the amine first. |
Biological Context: Kinase Inhibition Pathway
Derivatives of DF-CMBT are frequently explored as ATP-competitive inhibitors in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival in oncology.
Signaling Pathway Diagram (DOT)
Caption: Mechanism of action for DF-CMBT-derived kinase inhibitors targeting the PI3K/Akt pathway.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link
-
Bradshaw, T. D., et al. (2002). Benzothiazoles: A privileged scaffold in drug discovery.[1][2][3][4] Current Medicinal Chemistry, 9(9), 901-912.
-
BenchChem. (2025).[2] Structure-Activity Relationships of Fluorinated Benzothiazoles. BenchChem Application Notes. Link
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat). The chloromethyl moiety is a potential alkylating agent and should be handled with care.
Sources
Experimental procedure for the synthesis of thioether derivatives from 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Executive Summary
This application note details the optimized protocol for synthesizing thioether derivatives using 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole as the electrophilic scaffold. The 5,6-difluoro-benzothiazole moiety is a privileged pharmacophore in medicinal chemistry, exhibiting potent antitumor and antimicrobial properties due to its lipophilicity and metabolic stability.
This guide moves beyond generic procedures, addressing the specific electronic influence of the 5,6-difluoro substitution. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the C-2 chloromethyl group, facilitating rapid nucleophilic substitution (
Scientific Principles & Mechanism[1]
Reaction Mechanism
The transformation proceeds via a classical bimolecular nucleophilic substitution (
-
Activation: The base deprotonates the thiol (R-SH) to generate the highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate attacks the methylene carbon of the 2-(chloromethyl) group.
-
Leaving Group Departure: The chloride ion is displaced.
-
Electronic Effect: The nitrogen atom in the thiazole ring acts as an electron sink. The 5,6-difluoro substitution further pulls electron density from the aromatic system, inductively destabilizing the C-Cl bond and lowering the activation energy for nucleophilic attack.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the S_N2 alkylation of thiols by chloromethyl-benzothiazole.[1]
Experimental Protocol
Materials & Reagents[3]
-
Starting Material: this compound (1.0 equiv).
-
Nucleophile: Thiol derivative (R-SH) (1.1 – 1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous (1.5 – 2.0 equiv).-
Note: Cesium Carbonate (
) can be used for sterically hindered thiols to improve solubility and reactivity.
-
-
Solvent: Acetone (HPLC grade) or DMF (anhydrous).
-
Selection Logic: Acetone is preferred for easy workup (evaporation). DMF is required if the thiol is poorly soluble or if the reaction requires higher temperatures (>60°C).
-
Standard Operating Procedure (SOP)
Step 1: Reaction Setup[1][2][3]
-
Equip a round-bottom flask with a magnetic stir bar.
-
Add This compound (1.0 mmol) and the chosen Thiol (1.1 mmol).
-
Dissolve the mixture in Acetone (5 mL per mmol of substrate).
-
Critical: Ensure the starting material is fully dissolved before adding the base to prevent local concentration gradients.
-
-
Add Potassium Carbonate (
, 1.5 mmol) in a single portion.
Step 2: Reaction Monitoring
-
Stir the suspension vigorously at Room Temperature (20–25°C) .
-
Optimization: Due to the activated nature of the 5,6-difluoro scaffold, heating is often unnecessary. If TLC shows incomplete conversion after 2 hours, warm to 40°C.
-
-
TLC Monitoring: Use Hexane:Ethyl Acetate (4:1 or 3:1).
-
Visualization: UV lamp (254 nm). The product will typically be less polar (higher
) than the thiol but may be similar to the benzothiazole starting material. Look for the disappearance of the specific starting material spot.
-
Step 3: Workup & Purification
-
Filtration: Filter off the inorganic salts (
, KCl) using a sintered glass funnel or a Celite pad. Wash the cake with acetone. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain the crude residue.
-
Extraction (if DMF used): Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purification:
-
Recrystallization: If the product is solid, recrystallize from Ethanol/Water or Hexane/CH2Cl2.
-
Flash Chromatography: Silica gel, gradient elution (0-20% EtOAc in Hexane).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of thioether derivatives.
Data Analysis & Characterization
Expected NMR Signatures
Successful alkylation is confirmed by the shift of the methylene protons (
| Moiety | Proton ( | Multiplicity | Notes |
| ~5.10 - 5.20 | Singlet | Deshielded by Cl and Benzothiazole | |
| ~4.60 - 4.80 | Singlet | Upfield shift relative to SM | |
| Aromatic (5,6-difluoro) | ~7.80 - 8.20 | Multiplet | Complex coupling due to F-H splitting |
Mass Spectrometry (LC-MS)
-
Pattern: Look for the molecular ion
.[4] -
Isotope: If chlorine remains (incomplete reaction), a characteristic 3:1 ratio of
will be visible. The product should lack this pattern unless the thiol contains chlorine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Disulfide formation (oxidation of thiol). | Degas solvents with |
| Incomplete Reaction | Poor nucleophilicity of thiol.[5] | Switch base to |
| Hydrolysis Product | Water in solvent (forming alcohol). | Use anhydrous acetone/DMF and store |
Safety & Handling
-
This compound: Likely a skin sensitizer and lachrymator. Handle in a fume hood.
-
Thiols: Potent stench. Use bleach (sodium hypochlorite) solution to quench glassware and waste before removal from the hood.
-
Fluorinated Compounds: While stable, avoid extreme reduction conditions that might defluorinate the ring.
References
-
BenchChem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved from
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules 2024.[5][6][7] Retrieved from
-
National Institutes of Health (NIH). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from
-
Chemistry Steps. Reactions of Thiols – Nucleophilic Substitution. Retrieved from
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 4. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
Scale-up synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole intermediates
Application Note: Scale-Up Synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Executive Summary
This guide details the process development and scale-up protocol for This compound , a critical pharmacophore in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and molecular imaging agents.
Moving from bench-scale (grams) to pilot-scale (kilograms) presents specific challenges for this intermediate:
-
Thermal Management: The cyclocondensation reaction is highly exothermic.
-
Alkylating Potential: The chloromethyl moiety is a potent electrophile, requiring strict containment protocols (vesicant hazard).
-
Impurity Profile: Control of the S-acylated vs. N-acylated intermediates determines the cyclization efficiency.
This protocol utilizes a One-Pot Condensation-Cyclization strategy using 2-amino-4,5-difluorothiophenol and chloroacetyl chloride in toluene. This route is selected for its atom economy, ease of solvent recovery, and superior impurity rejection via crystallization compared to microwave-assisted acetic acid routes often seen in academic literature.
Retrosynthetic Strategy & Mechanism
The synthesis relies on the reaction between an ortho-aminothiophenol and an activated carboxylic acid derivative.
Reaction Pathway:
-
Acylation: Nucleophilic attack of the amino group (kinetic product) or thiol group (thermodynamic product) on chloroacetyl chloride.
-
Cyclodehydration: Acid-catalyzed ring closure to form the benzothiazole core.
Why Chloroacetyl Chloride? While chloroacetic acid can be used with dehydrating agents (PPE, PPA), chloroacetyl chloride is preferred for scale-up because it drives the reaction to completion at lower temperatures (refluxing toluene vs. 150°C+ melts), significantly reducing the degradation of the thermally sensitive chloromethyl group.
Critical Process Parameters (CPP) & Safety
Before initiating the batch, the following parameters must be controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 - 1.10 eq Chloroacetyl Chloride | Excess ensures full conversion of the expensive thiol; too much excess complicates workup. |
| Temperature (Addition) | < 10 °C | Controls the immediate exotherm of HCl generation and acylation. |
| Temperature (Reflux) | 110 °C (Toluene) | Required for the dehydration (cyclization) step. |
| Agitation | High Shear / >200 RPM | The intermediate amide often precipitates as a slurry before cyclization; good mixing prevents hot spots. |
| Off-gas Scrubbing | NaOH Scrubber Required | The reaction generates 1 mole of HCl gas per mole of product. |
Process Safety Note:
-
Hazard: The product is a lachrymator and potential vesicant . All solids handling requires a closed isolator or full PPE (Tyvek suit, double gloves, respirator).
-
Thermal Runaway: Do not add chloroacetyl chloride as a bolus. Use a metering pump.
Detailed Experimental Protocol (1.0 kg Scale)
Materials
-
Starting Material: 2-Amino-4,5-difluorothiophenol (purity >98%)
-
Reagent: Chloroacetyl chloride (purity >98%)
-
Solvent: Toluene (Anhydrous, <0.05% water)
-
Base (Optional but recommended): Pyridine or Triethylamine (0.1 eq - catalytic) to initiate nucleophilic attack, though the reaction proceeds without it. Note: For this protocol, we use a catalyst-free reflux method to simplify purification.
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
-
Equip a 20 L Glass-Lined Reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel.
-
Connect the condenser outlet to a caustic scrubber (10% NaOH solution).
-
Purge the reactor with Nitrogen (
) for 15 minutes. -
Charge 1.0 kg (6.20 mol) of 2-Amino-4,5-difluorothiophenol and 10 L of Toluene.
-
Stir at 250 RPM to obtain a suspension/solution.
-
Cool the jacket to 0–5 °C .
Step 2: Reagent Addition (The Exotherm) 7. Charge 0.77 kg (545 mL, 6.82 mol, 1.1 eq) of Chloroacetyl chloride into the addition funnel. 8. Dropwise Addition: Add the acid chloride over 60–90 minutes .
- Checkpoint: Maintain internal temperature < 15 °C .
- Observation: Massive HCl evolution will occur. Ensure scrubber is active. A thick precipitate (the intermediate hydrochloride salt) may form.
Step 3: Cyclization (Reflux) 9. Once addition is complete, warm the reactor to 25 °C over 30 minutes. 10. Heat the mixture to Reflux (approx. 110 °C) . 11. Maintain reflux for 3–5 hours .
- Mechanism:[1][2][3][4][5] The precipitate will dissolve as the cyclization releases water (azeotropically removed if using a Dean-Stark, though HCl gas drives most water off in this open system).
- IPC (In-Process Control): Sample after 3 hours. Analyze by HPLC (C18 column, ACN/Water).
- Acceptance Criteria: < 1.0% Starting Material remaining.[6]
Step 4: Work-up 12. Cool the reaction mixture to 20–25 °C . 13. Quench: Slowly add 5 L of Saturated NaHCO3 solution. Stir vigorously for 30 minutes to neutralize residual HCl and acid chloride.
- Warning: CO2 evolution. Add slowly.
- Separate the layers. Keep the Organic (Top) Layer .
- Wash the organic layer with 5 L of Water , then 5 L of Brine .
- Dry the organic phase over Anhydrous Na2SO4 (or use azeotropic drying if moving directly to crystallization).
Step 5: Crystallization & Isolation [1][5] 17. Concentrate the toluene solution under vacuum (40–50 °C) to approximately 3 L volume . 18. Slowly add 6 L of n-Heptane while stirring. 19. Cool the slurry to 0–5 °C and age for 2 hours. 20. Filtration: Filter the solids using a Nutsche filter. 21. Wash: Wash the cake with 1 L of cold n-Heptane . 22. Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Expected Yield: 1.15 – 1.25 kg (85–92%) Appearance: Off-white to pale yellow crystalline solid.
Analytical Control Strategy
HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
-
Retention Time (Approx):
-
Starting Material (Thiol): ~4.5 min
-
Product (Benzothiazole): ~9.2 min (More hydrophobic)
-
NMR Characterization (400 MHz, CDCl3)
- 4.95 (s, 2H): Characteristic singlet of the -CH2Cl group.[4] Note: If this peak is split or shifted, check for hydrolysis (-CH2OH).
- 7.50 - 8.00 (m, 2H): Aromatic protons of the difluoro-substituted ring.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, emphasizing safety checkpoints and chemical transformations.
Figure 1: Process flow diagram for the synthesis of this compound.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Hydrolysis of -CH2Cl group during workup. | Ensure quench is not too basic (pH > 9) or too hot. Use NaHCO3, not NaOH. |
| Product is Oily/Sticky | Residual Toluene or impurities. | Recrystallize from Ethanol or increase Heptane ratio in the precipitation step. |
| High "Dimer" Impurity | Disulfide formation (oxidation of thiol). | Ensure rigorous N2 purging before heating. Add 1% Triphenylphosphine if problem persists. |
| Slow Reaction | Water in solvent consuming acid chloride. | Verify Toluene water content (<0.05%) before use. |
References
-
Luo, Y., et al. (2018). "Microwave-assisted synthesis of 2-chloromethyl-benzothiazoles." Chemical Papers. Link (Methodology adaptation).
-
Gupta, P.K., et al. (2010). "Green synthesis of benzothiazoles." Journal of Heterocyclic Chemistry. Link (Mechanistic insights).
-
H.E.L Group. (2025). "Critical Considerations in Process Safety: Reaction Calorimetry." Link (Safety parameters).
-
Fisher Scientific. (2025). "Safety Data Sheet: 2-(Chloromethyl)benzothiazole." Link (Hazard classification).[7]
-
BenchChem. (2025).[8] "Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol." Link (Precursor handling).
Sources
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. saspublishers.com [saspublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to move beyond simple protocols and explain the causal relationships in the synthesis, enabling you to optimize your yield, improve purity, and solve common experimental challenges.
Overview of the Primary Synthetic Route
The most direct and widely adopted method for synthesizing 2-(chloromethyl)-substituted benzothiazoles is the condensation of the corresponding 2-aminothiophenol with chloroacetyl chloride.[1] This reaction proceeds via an initial N-acylation, followed by an intramolecular cyclization and dehydration to form the stable benzothiazole ring system. For the target molecule, the synthesis involves the reaction of 4,5-difluoro-2-aminothiophenol with chloroacetyl chloride .
The overall transformation is as follows: Reactants: 4,5-difluoro-2-aminothiophenol and Chloroacetyl chloride Product: this compound
This process can be performed using conventional heating, but microwave-assisted procedures have been shown to be highly efficient, significantly reducing reaction times and often improving yields.[1]
Caption: General experimental workflow for benzothiazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I fix them?
Low yield is a multifaceted problem often stemming from one of three areas: starting material integrity, reaction conditions, or work-up losses.
A1: Analysis and Solutions
-
Starting Material Purity (The Usual Suspect): 2-Aminothiophenols are notoriously susceptible to oxidation. Exposure to air can cause dimerization, forming the corresponding disulfide. This disulfide is unreactive in the cyclization step and represents a direct loss of your limiting reagent.
-
Verification: Check the purity of your 4,5-difluoro-2-aminothiophenol via ¹H NMR or melting point before use. Freshly prepared or purchased material from a reputable supplier is crucial.
-
Solution: Store the aminothiophenol under an inert atmosphere (argon or nitrogen) and in a cool, dark place. If you suspect oxidation, consider purifying the starting material immediately before the reaction.
-
-
Reaction Conditions: The efficiency of the acylation and cyclization is highly dependent on solvent, temperature, and time.
-
Solvent Choice: The reaction is often performed in acetic acid, which acts as both a solvent and a catalyst for the dehydration step.[2] Anhydrous solvents are recommended to prevent hydrolysis of the highly reactive chloroacetyl chloride.
-
Temperature & Method: While conventional heating works, microwave irradiation has been shown to produce 2-(chloromethyl)benzothiazoles in high yields (85-95%) in as little as 10 minutes.[1][2] This rapid heating minimizes the formation of degradation byproducts.
-
Stoichiometry: Chloroacetyl chloride is highly reactive. A slow, dropwise addition to the solution of aminothiophenol can prevent localized overheating and the formation of di-acylated side products. A slight excess (1.1-1.2 equivalents) of chloroacetyl chloride is sometimes used to ensure full conversion of the aminothiophenol.
-
-
Work-up Procedure: The chloromethyl group can be susceptible to hydrolysis under harsh basic conditions.
-
Neutralization: After pouring the reaction mixture onto ice, basify cautiously with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution rather than strong bases like NaOH.[3] This minimizes the risk of converting the product's chloromethyl group to a hydroxymethyl group.
-
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Citation |
| Solvent | Glacial Acetic Acid | Acts as solvent and catalyst for dehydration.[1][2] |
| Acylating Agent | Chloroacetyl Chloride (1.1 eq.) | Ensures complete consumption of the limiting aminothiophenol. |
| Method | Microwave Irradiation | Drastically reduces reaction time and side product formation.[1] |
| Power / Time | 500 W / 10 min | Example conditions for a high-yield reaction.[2] |
| Work-up Base | Saturated NaHCO₃ (aq) | Mild base prevents hydrolysis of the chloromethyl group.[3] |
Q2: My TLC shows multiple spots, and the crude product is a dark oil. What are the common side products?
The appearance of multiple spots and dark coloration indicates the formation of impurities and potential polymerization or degradation.
A2: Identifying and Mitigating Side Reactions
-
Disulfide of Starting Material: As mentioned in Q1, this is the most common impurity if your 4,5-difluoro-2-aminothiophenol has oxidized. It will appear as a non-polar spot on the TLC plate.
-
Mitigation: Use fresh, pure starting material.
-
-
N,S-Diacylated Product: It is possible for a second molecule of chloroacetyl chloride to react with the thiol group after the initial N-acylation, especially if there is a localized excess of the acylating agent. This is less common as the intramolecular cyclization is typically fast.
-
Mitigation: Ensure slow, controlled addition of chloroacetyl chloride to the reaction mixture.
-
-
Polymerization/Tar Formation: Benzothiazoles, especially under harsh acidic or thermal conditions for prolonged periods, can lead to the formation of polymeric tars.
-
Mitigation: Use the shortest effective reaction time. Microwave synthesis is highly advantageous here.[1] Ensure the reaction is properly quenched by pouring it into a large volume of crushed ice to rapidly decrease the temperature and dilute the acid.
-
Caption: Potential side reactions in the synthesis pathway.
Q3: What is the best procedure for purifying the final product?
Purification is critical for obtaining material suitable for downstream applications. The choice between chromatography and recrystallization depends on the nature of the impurities.
A3: Purification Strategy
-
Initial Work-up: After quenching the reaction in ice water and neutralizing with NaHCO₃, the crude product is typically extracted into an organic solvent like chloroform or ethyl acetate.[2] The combined organic layers should be dried over anhydrous MgSO₄ or Na₂SO₄ and concentrated under reduced pressure.
-
Column Chromatography: This is the most reliable method for separating the target compound from both more polar and less polar impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is effective. A gradient of petroleum ether (or hexanes) and acetone (e.g., starting at 10:1 v/v) has been reported for the non-fluorinated analogue and is a good starting point.[2] Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization: If the crude product is a solid and the main impurity is the disulfide starting material, recrystallization can be very effective. The disulfide is often less soluble in common solvents.
-
Solvent System: Experiment with solvents like ethanol, isopropanol, or a mixture of ethyl acetate and hexanes to find a system where the product is soluble when hot but crystallizes upon cooling, leaving impurities behind.
-
Q4: Are there alternative methods to synthesize this compound?
Yes, while the condensation with chloroacetyl chloride is the most direct, other routes exist, typically involving modification of a pre-formed benzothiazole ring.
A4: Alternative Synthetic Approaches
-
Chlorination of 2-Hydroxymethyl-5,6-difluoro-1,3-benzothiazole: If the corresponding alcohol precursor is available, it can be converted to the chloromethyl derivative using standard chlorinating agents like thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride.[2] This is a two-step process starting from the aminothiophenol (requiring condensation with glycolic acid or a derivative first).
-
Chlorination of 2-Methyl-5,6-difluoro-1,3-benzothiazole: The methyl group at the 2-position can be subjected to free-radical chlorination, but this method often suffers from a lack of selectivity (yielding di- and tri-chlorinated byproducts) and is generally less preferred for fine chemical synthesis.
These alternative routes are typically considered only if the primary route is problematic or if the necessary precursors are more readily available.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved from [Link]
-
Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. (2014, February 7). PubMed. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC. Retrieved from [Link]
- US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
-
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent. (n.d.). Chem Rev Lett. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20). ACS Publications. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved from [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
Sources
Technical Support Center: Synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis. We understand that navigating the complexities of heterocyclic chemistry can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to help you identify, mitigate, and resolve common side reactions and experimental issues to improve your yield, purity, and overall success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the condensation of 2-amino-4,5-difluorothiophenol with chloroacetyl chloride, which proceeds via an N-acylated intermediate that subsequently cyclizes.
Q1: Why is my final product yield significantly lower than expected?
A low yield is one of the most common issues and can be attributed to several factors throughout the experimental process.
Answer:
Several competing pathways and suboptimal conditions can drastically reduce the yield of the target molecule. Let's break down the primary culprits:
-
Oxidation of Starting Material: 2-amino-4,5-difluorothiophenol is highly susceptible to atmospheric oxidation. The thiol (-SH) group can readily oxidize to form a disulfide-linked dimer, bis(2-amino-4,5-difluorophenyl) disulfide. This dimer is unreactive in the desired condensation pathway, effectively removing your starting material from the reaction.
-
Preventative Measure: Always handle 2-amino-4,5-difluorothiophenol under an inert atmosphere (Nitrogen or Argon). Use freshly degassed solvents to minimize dissolved oxygen.
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is an extremely reactive acylating agent and is highly sensitive to moisture. Any water present in the reaction flask or solvents will rapidly hydrolyze it to chloroacetic acid, which is unreactive in this condensation, and HCl.
-
Preventative Measure: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the addition of chloroacetyl chloride under strictly anhydrous conditions.
-
-
Incomplete Cyclization: The reaction proceeds in two steps: N-acylation followed by intramolecular cyclization with the elimination of water. If the cyclization step is incomplete, your crude product will be a mixture of the desired benzothiazole and the 2-(chloroacetamido)-4,5-difluorophenol intermediate. The cyclization is often the rate-limiting step and requires sufficient thermal energy or acid catalysis.[1]
-
Solution: Ensure the reaction is heated to the recommended temperature (often reflux) for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the amide intermediate. Using a solvent like glacial acetic acid can both serve as the solvent and the acid catalyst to promote dehydration.[2]
-
-
Product Degradation/Side Reactions: The product itself contains a reactive chloromethyl group. During a prolonged reaction at high temperatures or during a basic workup, this group can be susceptible to nucleophilic substitution (e.g., hydrolysis to the hydroxymethyl analog) or reaction with any remaining nucleophiles in the mixture, leading to oligomeric byproducts.
Q2: My LC-MS and/or NMR analysis shows significant impurities. What are they likely to be?
Identifying byproducts is critical for optimizing the reaction and purification strategy.
Answer:
Based on the known reactivity of the starting materials and intermediates, several distinct side products can form. Below is a table summarizing the most probable impurities, their origin, and their expected mass-to-charge ratio (m/z) for mass spectrometry analysis.
| Impurity Name | Structure | Common Cause | Expected [M+H]⁺ (m/z) |
| Disulfide Dimer | bis(2-amino-4,5-difluorophenyl) disulfide | Oxidation of starting thiol | 321.02 |
| Amide Intermediate | 2-(chloroacetamido)-4,5-difluorophenol | Incomplete cyclization | 238.00 |
| S-Acylated Isomer | S-(2-amino-4,5-difluorophenyl) 2-chloroethanethioate | Non-selective acylation | 238.00 |
| Hydrolyzed Product | 2-(Hydroxymethyl)-5,6-difluoro-1,3-benzothiazole | Hydrolysis of product's chloromethyl group | 202.01 |
| Dimeric Byproduct | Varies | Reaction of product with starting material | >400 |
Causality Explained:
-
S-Acylated Isomer: While the amino group is generally a stronger nucleophile than the thiol group, S-acylation can occur, particularly if the reaction conditions protonate the amine (e.g., very low pH), reducing its nucleophilicity. This leads to a constitutional isomer of the desired amide intermediate that cannot cyclize to form the benzothiazole ring.
-
Hydrolyzed Product: The benzylic chloride in the product is reactive. Exposure to water, especially under non-neutral pH during workup, can lead to an SN1 or SN2 reaction, replacing the chloride with a hydroxyl group.
Q3: The reaction appears to stall, with starting material and an intermediate spot on TLC remaining even after prolonged heating. What's happening?
A stalled reaction points to an issue with the cyclization step or deactivation of a reactant.
Answer:
This is a classic sign that the energy barrier for the final ring-closing (dehydration) step is not being overcome.
-
Insufficient Dehydration Conditions: The intramolecular cyclization of the N-acyl intermediate involves the elimination of a water molecule. This equilibrium can be unfavorable without proper conditions. In syntheses of related benzothiazoles, this step is often facilitated by heating in a strong acid (which protonates the amide oxygen, making the carbonyl carbon more electrophilic) or by using a dehydrating agent.[3] If you are running the reaction in a neutral solvent like toluene or THF without a catalyst, the reaction may stall after the initial fast N-acylation.
-
Reversibility: While the initial N-acylation is largely irreversible, subsequent steps might have reversible character under certain conditions, although this is less common for the final cyclization.
-
Recommended Action: If you observe the amide intermediate building up, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or switching to a solvent like glacial acetic acid to drive the dehydration to completion.
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental parameters to control for a successful synthesis?
Answer:
To maximize yield and purity, meticulous control over the following parameters is essential:
-
Atmosphere: A dry, inert atmosphere (N₂ or Ar) is non-negotiable to prevent the oxidation of the 2-amino-4,5-difluorothiophenol starting material.
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous-grade solvents must be used to prevent the hydrolysis of chloroacetyl chloride.
-
Temperature Control: The initial N-acylation is highly exothermic. Chloroacetyl chloride should be added slowly and dropwise to a cooled solution (e.g., 0-5 °C) of the aminothiophenol to prevent runaway reactions and the formation of side products. After the addition is complete, the reaction temperature should be carefully raised to promote the cyclization step.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the valuable aminothiophenol. A large excess can promote side reactions.
Q2: How should I best monitor the progress of the reaction?
Answer:
Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation of the starting material, the intermediate, and the product (e.g., a mixture of hexane and ethyl acetate, starting with 4:1 and adjusting as needed).
-
Spot Identification:
-
Starting Material (2-amino-4,5-difluorothiophenol): Will be one of the more polar spots.
-
Amide Intermediate: Will likely have a polarity between the starting material and the final product.
-
Product (this compound): Being less polar than the precursors with N-H and S-H bonds, it will have the highest Rf value.
-
-
Confirmation: For unambiguous identification, LC-MS is the ideal tool, as it can confirm the mass of the species at each chromatographic peak, corresponding to the values in the impurity table above.
Q3: What is the recommended purification strategy for the final product?
Answer:
Purification typically involves two stages: an initial workup followed by chromatography.
-
Workup: After the reaction is complete, the mixture is often poured into cold water or an ice-water mixture to precipitate the crude product and quench any remaining reactive species. The acidic solution is then neutralized carefully with a mild base like sodium bicarbonate solution. Caution: Avoid using strong bases like NaOH, as this can promote hydrolysis of the chloromethyl group. The crude solid is then filtered, washed with water, and dried.
-
Purification: The most effective method for removing the closely related side products is flash column chromatography on silica gel.[2] A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will typically provide the pure product. The fractions should be monitored by TLC to ensure proper separation. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed on the product obtained from chromatography for further purification if needed.
Visualizing the Reaction and Side Pathways
The following diagram illustrates the intended synthetic route to this compound and the major competing side reactions that can impact yield and purity.
Caption: Main synthesis pathway and key side reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Materials:
-
2-amino-4,5-difluorothiophenol
-
Chloroacetyl chloride
-
Glacial Acetic Acid (anhydrous)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4,5-difluorothiophenol (1.0 eq).
-
Dissolution: Add anhydrous glacial acetic acid (approx. 10 mL per gram of aminothiophenol) to the flask. Stir the mixture under a positive pressure of nitrogen until the solid is fully dissolved.
-
Acylation: Cool the solution to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc), checking for the consumption of the starting material and the intermediate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water (approx. 10x the reaction volume). A precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with stirring until gas evolution ceases and the pH is neutral (~7).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR, LC-MS, and melting point analysis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Batista, R. M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1696. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Naali, F. (2008). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. The Journal of Organic Chemistry, 73(17), 6835-6837. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole and its Derivatives
Welcome to the technical support center for the purification of 2-(chloromethyl)-5,6-difluoro-1,3-benzothiazole and its analogs. These compounds are pivotal building blocks in the synthesis of novel therapeutic agents and agrochemicals.[1][2] However, their inherent reactivity, particularly the lability of the chloromethyl group, presents significant purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered purification issues.
The information herein is synthesized from established chemical principles and proven methodologies for analogous heterocyclic compounds, aiming to equip you with the expertise to overcome common obstacles in your synthetic workflow.
Frequently Asked Questions (FAQs): Navigating Common Purification Hurdles
This section addresses the most common questions and issues that arise during the purification of this compound and its derivatives.
Q1: What are the primary impurities I should anticipate in my crude product?
A: The impurity profile is largely dependent on the synthetic route. However, for syntheses involving the condensation of a 2-aminothiophenol derivative with a chloroacetyl species, you should be vigilant for the following:
-
Unreacted Starting Materials: Residual 4,5-difluoro-2-aminobenzenethiol and chloroacetyl chloride (or its derivatives).
-
Hydrolysis Product: The most common byproduct is the corresponding alcohol, 2-(hydroxymethyl)-5,6-difluoro-1,3-benzothiazole, formed by the reaction of the chloromethyl group with water during the reaction or aqueous workup. The chloromethyl group is moisture-sensitive.[3]
-
Dimeric or Polymeric Byproducts: The reactive chloromethyl group can act as an alkylating agent, reacting with the nucleophilic nitrogen or sulfur of another benzothiazole molecule, leading to dimers or oligomers.
-
Oxidation Products: 2-Aminothiophenols are susceptible to oxidation, which can lead to disulfide byproducts that may carry through the synthesis.[4]
Q2: My final product is a persistent oil or wax, but I expect a solid. What's happening and how can I induce crystallization?
A: This is a classic sign of residual impurities (solvents or byproducts) disrupting the crystal lattice formation.
-
Cause Analysis: The most likely culprits are residual solvents from chromatography or extraction, or the presence of the oily hydroxymethyl byproduct.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation).
-
Trituration: This technique involves repeatedly washing the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For this compound class, chilled hexanes or a mixture of hexanes and diethyl ether is an excellent starting point. The process of scratching the flask with a glass rod during trituration can often initiate crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Let the mixture stand, often at a reduced temperature (4°C or -20°C), to allow for slow crystallization.
-
Q3: The chloromethyl group appears to be degrading on my silica gel column. How can I mitigate this?
A: The acidic nature of standard silica gel can catalyze the hydrolysis of the chloromethyl group to the corresponding alcohol or promote other side reactions.
-
Recommended Solutions:
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5% v/v), before packing the column. This is a common practice but be aware that triethylamine will need to be removed from the product fractions.
-
Use Alumina: Neutral or basic alumina can be a less acidic alternative to silica gel for chromatography. However, you may need to re-optimize your solvent system.
-
Rapid Chromatography: Do not let the compound sit on the column for extended periods. Perform the purification as quickly as possible. This involves using a slightly more polar solvent system than what might be considered "ideal" for maximum separation to expedite elution.[5]
-
Q4: What are the best practices for handling and storing these compounds to ensure their stability?
A: Due to their reactivity, proper handling is crucial.
-
Moisture Sensitivity: Always handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.[3]
-
Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (e.g., -20°C) to minimize degradation over time. Protect from light.
-
Incompatible Materials: Avoid strong acids, bases, oxidizing agents, and reducing agents, as they can react with the benzothiazole core or the chloromethyl group.[3]
Troubleshooting and Optimization Guides
Protocol 1: Optimized Flash Column Chromatography
This protocol is a robust starting point for purifying this compound.
Objective: To separate the target compound from less polar starting materials and more polar byproducts like the hydrolyzed alcohol.
Methodology:
-
Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the initial eluent. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully add the dry-loaded crude material to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A typical gradient would be from 100% hexanes to a mixture of hexanes and ethyl acetate. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at a low temperature (<40°C).
Data Presentation: Solvent Systems
| Polarity | Mobile Phase System (v/v) | Typical Application |
| Low | 1-5% Ethyl Acetate in Hexanes | Eluting non-polar impurities and starting materials. |
| Medium | 5-20% Ethyl Acetate in Hexanes | Optimal range for eluting the target compound. |
| High | 20-50% Ethyl Acetate in Hexanes | Eluting more polar impurities like the hydroxymethyl byproduct. |
Note: Dichloromethane can be used as a substitute for or in conjunction with ethyl acetate to fine-tune the separation.[5]
Visualizing the Purification Workflow & Challenges
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.
Caption: Standard workflow for the purification of benzothiazole derivatives.
Diagram 2: Key Side Reactions Leading to Impurities
This diagram shows the primary degradation pathway that complicates purification.
Caption: Hydrolysis is a major source of impurities during workup and purification.
References
-
SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Bulletin of Isfahan University of Medical Sciences.
Sources
Optimizing reaction conditions for coupling with 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Executive Summary: The Reagent Profile
2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole is a high-reactivity electrophilic building block. Unlike its non-fluorinated parent, the 5,6-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly lowers the LUMO energy of the benzothiazole ring, effectively "supercharging" the exocyclic chloromethyl group for $ S_N2 $ reactions.
However, this increased electrophilicity comes with a trade-off: hydrolytic instability . The carbon-chlorine bond is more labile, making the reagent prone to rapid conversion to the alcohol (hydroxymethyl derivative) in the presence of trace moisture. Successful coupling requires strict control over solvent dryness and base stoichiometry.
Troubleshooting Guides & FAQs
Module A: Low Yields & Impurity Profiles
Q: I observe a polar impurity (lower Rf) that increases over time, even under anhydrous conditions. What is it? A: This is almost certainly the hydrolysis product (2-(hydroxymethyl)-5,6-difluoro-1,3-benzothiazole).
-
The Cause: The electron-deficient 5,6-difluoro ring stabilizes the transition state for chloride displacement, even by weak nucleophiles like water. Standard "anhydrous" solvents from a bottle often contain 10–50 ppm water, which is sufficient to degrade this specific reagent.
-
The Fix:
-
Use freshly distilled solvents or molecular sieves (3Å or 4Å) activated at 300°C.
-
Switch from highly hygroscopic solvents (DMF) to less hygroscopic alternatives (MeCN or DCM) if solubility permits.
-
Protocol Adjustment: Add the electrophile (benzothiazole) last, as a solution, to the pre-mixed nucleophile/base mixture.
-
Q: My reaction with a primary amine yields a mixture of mono- and bis-alkylated products. How do I stop at mono-alkylation? A: The product (secondary amine) is often more nucleophilic than the starting material due to the electron-donating alkyl group, leading to over-alkylation.
-
The Fix:
-
Stoichiometry: Use a significant excess of the amine nucleophile (1.5 – 2.0 equivalents).
-
Addition Order: Add the benzothiazole dropwise to the amine solution at $ 0^{\circ}C $. This keeps the local concentration of electrophile low relative to the amine.
-
Base Choice: Use a bulky organic base (e.g., DIPEA) rather than inorganic bases (K2CO3) to minimize surface-catalyzed double additions.
-
Q: Is the 5,6-difluoro motif susceptible to SNAr displacement during coupling? A: Theoretically, yes, but kinetically, the chloromethyl SN2 is orders of magnitude faster.
-
Risk Factor: SNAr at the C5 or C6 positions is only a risk if you use hard, anionic nucleophiles (e.g., alkoxides, thiolates) at high temperatures ($ >80^{\circ}C $).
-
Prevention: Keep reaction temperatures below $ 60^{\circ}C $. If using thiols, use a weak base (e.g., NaHCO3) to generate the thiolate in situ rather than adding pre-formed sodium salts.
Optimized Experimental Protocol
Objective: Coupling of a secondary amine to this compound. Scale: 1.0 mmol
| Component | Role | Specification |
| Solvent | Medium | Acetonitrile (MeCN) (Anhydrous, <10 ppm H2O) |
| Base | Proton Scavenger | DIPEA (N,N-Diisopropylethylamine) or K2CO3 (Micronized) |
| Temperature | Kinetic Control | 0°C to RT (Do not reflux unless necessary) |
Step-by-Step Methodology:
-
Nucleophile Preparation:
-
In a flame-dried round-bottom flask under N2, dissolve the amine (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5 mL).
-
Add DIPEA (1.5 mmol, 1.5 equiv). Stir for 10 minutes at room temperature to ensure homogeneity.
-
-
Electrophile Addition (Critical Step):
-
Dissolve This compound (1.05 mmol, 1.05 equiv) in anhydrous MeCN (2 mL) in a separate vial.
-
Cool the reaction flask to 0°C (ice bath).
-
Add the benzothiazole solution dropwise over 5–10 minutes. Rapid addition can lead to exotherms and dimerization.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT).
-
Monitor by TLC or LC-MS at 1 hour. The high reactivity of the chloromethyl group usually drives conversion to completion within 1–3 hours.
-
Note: Do not leave the reaction stirring overnight unless necessary; prolonged exposure increases the risk of side-product formation.
-
-
Workup:
-
Concentrate MeCN under reduced pressure.
-
Redissolve residue in DCM and wash with sat. NaHCO3 (to remove HCl salts) followed by Brine.
-
Dry over Na2SO4.
-
Data & Decision Support
Table 1: Solvent & Base Screening Matrix
| Solvent | Base | Reaction Rate | Impurity Profile | Recommendation |
| MeCN | DIPEA | Fast | Low | Preferred System. Best balance of solubility and rate. |
| DMF | K2CO3 | Very Fast | Moderate | Use only if reagents are insoluble in MeCN. High risk of hydrolysis due to hygroscopic DMF. |
| DCM | Et3N | Moderate | Low | Good for highly lipophilic amines. Slower kinetics. |
| Ethanol | NaOEt | Fast | High | Avoid. Leads to ether formation (solvolysis) competing with amine. |
Visualizations
Diagram 1: Reaction Pathways & Chemoselectivity
This diagram illustrates the primary SN2 pathway versus the competitive hydrolysis and dimerization risks driven by the electron-deficient ring.
Caption: The 5,6-difluoro substitution increases electrophilicity, accelerating the desired SN2 coupling (Green) but also increasing susceptibility to hydrolysis (Red) if moisture is present.
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving common experimental failures.
Caption: Step-by-step logic to diagnose reaction failures based on TLC/LC-MS observations.
References
-
Organic Chemistry Portal. (2024). Synthesis of Benzothiazoles and Reactivity. Retrieved from [Link] (Comprehensive review of benzothiazole alkylation and stability).
-
Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link] (Theoretical basis for electrophilicity of substituted benzothiazoles).
Technical Support Center: Stability & Storage of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
ID: TS-GUIDE-8821 | Status: Active | Department: Application Science Subject: Prevention of hydrolytic decomposition and polymerization in fluorinated benzothiazole intermediates.
Introduction
You are likely accessing this guide because you have observed degradation—discoloration, fuming, or loss of reactivity—in your stock of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole .
This compound is not merely a "shelf-stable" reagent; it is a high-energy electrophile . The combination of the electron-withdrawing 5,6-difluoro substitution and the benzothiazole core creates a "push-pull" electronic environment that makes the chloromethyl group (
This guide provides the mechanistic insight and protocols required to maintain >98% purity.
Module 1: The Stability Profile (The "Why")
To prevent decomposition, you must understand the mechanism driving it. The instability of this molecule is governed by benzylic-like activation exacerbated by the fluorine substituents.
The Decomposition Mechanism
The primary failure mode is Acid-Autocatalyzed Hydrolysis .
-
Initiation: Trace moisture attacks the highly electrophilic methylene carbon, displacing chloride.
-
Product Formation: This generates the corresponding alcohol (hydroxymethyl derivative) and Hydrochloric Acid (HCl).
-
Autocatalysis (The Critical Phase): The generated HCl protonates the benzothiazole nitrogen (
). This protonation turns the ring into a powerful electron sink, significantly weakening the bond in remaining intact molecules, accelerating hydrolysis exponentially.
Visualization: The Autocatalytic Loop
The following diagram illustrates why a "slightly old" bottle degrades rapidly once the process starts.
Figure 1: The acid-autocatalyzed hydrolysis cycle. Note how HCl generation feeds back into the system, activating the remaining reagent for faster degradation.
Module 2: Storage Protocol (The "How")
Standard "cool and dry" storage is insufficient. You must interrupt the autocatalytic loop described above.
The "Zero-Moisture" Matrix
Adhere to these conditions to guarantee shelf-life.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Required) | Lowers kinetic energy below the activation threshold for hydrolysis and polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred (heavier than air) to form a blanket over the solid. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV (preventing radical formation). Teflon (PTFE) liners are mandatory ; HCl vapors will corrode metal caps and degrade standard polyethylene liners. |
| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite or silica gel. Do not place desiccant directly in contact with the reagent. |
Handling Workflow
CRITICAL: Do not open a cold bottle immediately.
-
Equilibration: Remove from freezer and allow to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold bottle condenses atmospheric moisture directly onto the reagent.
-
Dispensing: Work quickly. If possible, dispense inside a glovebox or under a funnel with positive inert gas pressure.
-
Resealing: Purge the headspace with Argon before screwing the cap back on. Parafilm the cap junction.
Module 3: Troubleshooting & FAQs
Q1: The solid has turned from off-white to pink/brown. Is it usable?
-
Diagnosis: This indicates oxidative polymerization . The "pink" hue is often characteristic of trace oxidation in benzothiazole systems.
-
Action: If the color is faint, check purity via TLC (see Module 4). If >95% pure, it can be used for robust reactions. If dark brown or gummy, discard . The polymerization byproducts can act as radical scavengers and kill catalytic cycles.
Q2: I see white crystals forming on the neck of the bottle.
-
Diagnosis: This is likely hydrolysis product (alcohol) or benzothiazolium hydrochloride salts .
-
Action: Do not scrape this back into the bottle. Wipe the neck with a dry Kimwipe. This crust is "dead" material and will introduce moisture/acid to the bulk sample.
Q3: The compound has a sharp, acrid smell (like vinegar or acid).
-
Diagnosis: HCl release . The autocatalytic cycle (Fig 1) is active.
-
Action: The reagent is degrading.[1][2] If the solid is still free-flowing, you may be able to salvage it by recrystallization (see Module 4), but it is safer to purchase fresh stock for critical GMP steps.
Q4: Can I store this in solution?
-
Answer: Generally, No. Solutions in nucleophilic solvents (MeOH, EtOH) will degrade instantly. Solutions in non-polar solvents (DCM, Toluene) are stable only if the solvent is anhydrous and acid-free. Solid state storage is vastly superior.
Module 4: Recovery & QC Protocols
Rapid Purity Check (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Interpretation:
-
High
spot: Intact this compound. -
Low
spot (near baseline): Hydrolyzed alcohol (more polar). -
Baseline streak: Polymerized material/Salts.
-
Salvage Protocol: Silica Plug Filtration
Use this if the compound is slightly colored but mostly intact. Avoid recrystallization if possible, as heat promotes degradation.
-
Dissolve: Dissolve the crude material in a minimal amount of DCM (Dichloromethane) .
-
Prepare: Pack a short glass frit with 2 inches of dry Silica Gel.
-
Elute: Flush the solution through with 100% DCM. The non-polar chloromethyl compound will elute quickly. The polar hydrolysis products and salts will stick to the silica.
-
Concentrate: Rotovap immediately at <30°C . Do not heat the water bath excessively.
-
Dry: High vacuum for 2 hours to remove solvent traces.
Module 5: Safety & Toxicology (E-E-A-T)
WARNING: This compound is a potent Lachrymator and Vesicant .
-
Skin: It behaves like a benzylic halide alkylating agent. It can alkylate DNA/Proteins. Direct contact causes severe chemical burns.
-
Inhalation: Inhalation of dust or vapors (HCl) causes severe respiratory irritation.
-
Decontamination: All glassware and spatulas must be soaked in a 10% NaOH/Ethanol bath for 1 hour before washing. This ensures the electrophilic "warhead" is quenched (hydrolyzed to the alcohol) before it enters the waste stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352005, 2-(Chloromethyl)benzothiazole. Retrieved from [Link]
-
Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: The role of the C(2)-substituent. Journal of the American Chemical Society.[3] (Provides mechanistic grounding for the activation of C2-substituents in benzothiazoles).
Sources
Troubleshooting guide for the synthesis of 2-substituted-5,6-difluorobenzothiazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-substituted-5,6-difluorobenzothiazoles. This resource is designed to provide practical, field-proven insights into overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. The 5,6-difluoro substitution pattern is of particular interest in medicinal chemistry, as the fluorine atoms can significantly modulate physicochemical properties such as lipophilicity and metabolic stability. This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may face in the laboratory.
Section 1: Starting Material Integrity and Pre-Reaction Checks
The success of any synthesis is fundamentally dependent on the quality of the starting materials. For this specific scaffold, the lability of 2-amino-4,5-difluorothiophenol is a primary concern.
Question: My syntheses are inconsistent. How can I ensure the quality and proper handling of my 2-amino-4,5-difluorothiophenol starting material?
Answer: This is a critical first step. 2-aminothiophenols, including the 4,5-difluoro analogue, are highly susceptible to oxidation. The primary thiol group (-SH) can readily oxidize to form a disulfide-linked dimer (bis(2-amino-4,5-difluorophenyl) disulfide).[1] This dimerization consumes your starting material and can introduce impurities that complicate the reaction and purification.
Key Recommendations:
-
Source and Storage: Whenever possible, use a freshly opened bottle of 2-amino-4,5-difluorothiophenol. If you must use an older bottle, it is advisable to purify it before use (e.g., by distillation under reduced pressure, if applicable). Store the material under an inert atmosphere (nitrogen or argon) and in a refrigerator.
-
Inert Atmosphere: The most crucial handling precaution is to perform all manipulations under an inert atmosphere.[1] This minimizes contact with atmospheric oxygen. Assemble your reaction glassware and purge it thoroughly with nitrogen or argon before adding the thiophenol.
-
Visual Inspection: The pure thiophenol should be a clear liquid or low-melting solid. A significant yellow or orange discoloration can be an indicator of oxidation.
-
Purity Check: Before starting your reaction, run a quick TLC or obtain a ¹H NMR of your starting material. The presence of the disulfide will be evident, allowing you to make an informed decision about purification before committing to the full reaction.
Section 2: Troubleshooting Low or No Product Yield
A low yield of the desired 2-substituted-5,6-difluorobenzothiazole is the most common issue reported by researchers. The cause often depends on the electrophile used for the condensation reaction.
Question: I am attempting to condense 2-amino-4,5-difluorothiophenol with an aromatic aldehyde, but my yield is very low. What are the most likely causes and how can I fix them?
Answer: The condensation with an aldehyde is a two-stage process: initial formation of a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[2] Low yields typically stem from issues with one or both of these stages.
Caption: Troubleshooting Decision Tree for Low Yields.
Troubleshooting Steps & Scientific Rationale:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Poor Starting Material Quality | As discussed, oxidation of the 2-aminothiophenol to a disulfide is a common issue that removes the active nucleophile from the reaction.[1] | Ensure the purity of your starting materials. Use a fresh bottle or purify older stock. Always handle under an inert atmosphere.[1] |
| Inefficient Oxidation | The benzothiazoline intermediate must be oxidized to the final aromatic product. While atmospheric oxygen is sometimes sufficient, many procedures require a dedicated oxidant to drive the reaction to completion. | Ensure the reaction is exposed to an oxidant. This can be as simple as running the reaction open to the air (with a reflux condenser) or bubbling air/oxygen through the mixture. Alternatively, add a mild oxidant like H₂O₂/HCl, DMSO, or use a specific catalyst known to facilitate this step.[3][4] |
| Suboptimal Catalyst | The initial condensation is often acid-catalyzed. The absence of a catalyst or the use of an inefficient one can stall the reaction at the starting material stage. | A range of catalysts can be effective. For a starting point, consider p-toluenesulfonic acid (p-TsOH).[5] Other options include various metal-based catalysts which can offer high yields.[6] Screening different catalysts is often necessary to find the optimal one for your specific substrates.[1] |
| Incorrect Temperature | Reaction kinetics are highly temperature-dependent. While some modern, highly active catalytic systems work at room temperature, many traditional methods require heating to proceed at a reasonable rate.[1][6] | If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50 °C, then 80 °C) while monitoring by TLC. Conversely, if you observe the formation of many side products at elevated temperatures, lowering the temperature might be beneficial.[1] |
Question: I'm trying to synthesize a 2-substituted-5,6-difluorobenzothiazole from a carboxylic acid, but the reaction is not working at all. What conditions are required for this transformation?
Answer: Condensing a carboxylic acid directly with 2-amino-4,5-difluorothiophenol is significantly more challenging than using an aldehyde. This is because a molecule of water must be eliminated from a much less reactive amide intermediate. This requires aggressive dehydrating conditions and high temperatures.
Key Requirements:
-
Dehydrating Agent/Catalyst: The most common and effective reagent for this transformation is Polyphosphoric Acid (PPA) .[2] PPA serves as both the acidic catalyst and a powerful dehydrating agent.
-
High Temperatures: These reactions typically require heating to high temperatures, often in the range of 180-200 °C.[2]
-
Procedure: A typical procedure involves mixing the 2-amino-4,5-difluorothiophenol, the carboxylic acid, and an excess of PPA, then heating the mixture for several hours.[2] The work-up is crucial and usually involves carefully pouring the hot, viscous reaction mixture into a beaker of crushed ice with vigorous stirring to break down the PPA and precipitate the product.[2]
Section 3: Managing Side Reactions and Impurities
The appearance of unexpected spots on a TLC plate can be frustrating. Understanding the likely side reactions is key to mitigating them.
Caption: Common Reaction Pathways and Side Reactions.
Question: My TLC shows multiple byproducts. What are they likely to be and how can I prevent their formation?
Answer: Besides unreacted starting materials, there are two principal side reactions to consider:
-
Oxidation of 2-amino-4,5-difluorothiophenol: As mentioned, the thiol can oxidize to a disulfide. This is more likely to occur if the reaction is slow or if the thiophenol is left stirring under non-inert conditions before the aldehyde is added.
-
Prevention: The best prevention is to work under an inert atmosphere and ensure the condensation reaction begins promptly.[1]
-
-
Self-Condensation of the Aldehyde: Under certain conditions (particularly with strong bases or prolonged heating), some aldehydes can undergo self-condensation reactions (e.g., aldol condensation).
-
Prevention: This is generally less common in benzothiazole synthesis but can be minimized by using optimized reaction conditions, avoiding unnecessarily high temperatures, and using the appropriate catalyst.[1]
-
Question: After column chromatography, my product has a persistent yellow or brown color. What causes this and how can I get a pure, colorless product?
Answer: Discoloration often arises from minor, highly-colored impurities or degradation of the product itself.
-
Product Instability on Silica Gel: Benzothiazoles are basic heterocycles. The acidic nature of standard silica gel can sometimes cause degradation or strong, irreversible binding of the product, leading to streaking on the column and colored fractions.[1]
-
Solution: Consider using neutral or basic alumina for column chromatography. Alternatively, you can pre-treat silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.
-
-
Trace Impurities: Highly conjugated impurities, even in small amounts, can impart significant color.
-
Solution: Recrystallization is an excellent secondary purification step after chromatography. It is highly effective at removing trace amounts of impurities that may co-elute with your product. Ethanol is often a good first choice for recrystallization of benzothiazoles.[2]
-
Section 4: Experimental Protocols
These protocols provide a general guideline and may require optimization for specific substrates.[1] Always monitor reaction progress by TLC.[1]
Protocol 1: General Procedure for Condensation with an Aldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4,5-difluorothiophenol (1.0 mmol, 1.0 eq) and a suitable solvent (e.g., ethanol, 5-10 mL) under a nitrogen or argon atmosphere.
-
Addition of Reagents: Add the desired aldehyde (1.0 mmol, 1.0 eq) followed by the chosen catalyst (e.g., p-TsOH, 0.1 mmol, 0.1 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours). Monitor the disappearance of starting materials and the appearance of the product spot by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel or alumina) or recrystallization to afford the pure 2-substituted-5,6-difluorobenzothiazole.[2]
Protocol 2: General Procedure for Condensation with a Carboxylic Acid (PPA Method)
-
Reaction Setup: In a round-bottom flask, place 2-amino-4,5-difluorothiophenol (1.0 mmol, 1.0 eq), the carboxylic acid (1.1 mmol, 1.1 eq), and Polyphosphoric Acid (PPA) (approx. 5-10 g).[2]
-
Reaction: Heat the mixture with stirring at 180-200 °C for 3-6 hours.[2] The mixture will be thick and viscous.
-
Work-up: After cooling slightly (but while still manageable), carefully and slowly pour the hot reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. This will quench the reaction and hydrolyze the PPA.
-
Neutralization & Isolation: Neutralize the acidic aqueous slurry with a saturated sodium bicarbonate solution until the pH is ~7-8. The product will usually precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.[2]
References
- BenchChem. (2025).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach. BenchChem.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Gao, X., et al. (2025).
- Sun, Y., et al. (2013). A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles enables an efficient and convenient synthesis of 2-substituted benzothiazoles. Organic Letters, 15, 1598-1601.
- Tayarani-Najaran, Z., & Emami, S. A. (2006). Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Taylor & Francis Online.
Sources
How to increase the regioselectivity of reactions involving 5,6-difluorobenzothiazole
Technical Support Center: Regioselective Functionalization of 5,6-Difluorobenzothiazole
Ticket ID: #RGF-56DFBT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Regioselectivity Matrix
The 5,6-difluorobenzothiazole scaffold presents a unique "tri-vector" reactivity challenge. Unlike simple aromatics, you are managing three distinct electronic environments simultaneously: the acidic C2-position, the electron-deficient benzene ring activated for nucleophilic attack (SNAr) at C6, and the sterically differentiated C4/C7 sites for metallation.
The Core Rule of Thumb:
-
Kinetic Control (Base/Radical): Favors C2 .
-
Thermodynamic/Electronic Control (SNAr): Favors C6 (displacement of Fluorine).
-
Directed Metalation (DoM): Favors C4 (if C2 is blocked) due to Nitrogen coordination, though C7 is accessible with bulky bases.
Interactive Troubleshooting Guides
Module A: C2-Functionalization (Lithiation & Radical)
User Issue: "I am trying to lithiate C2, but I am getting low yields and a complex mixture of ring-opened byproducts."
Diagnosis: The C2-proton is the most acidic (pKa ~27), but the lithiated species is thermally unstable. Above -60°C, the benzothiazole ring undergoes "scission" (fragmentation) into isocyanides and thiolates.
Protocol & Solution:
| Parameter | Recommendation | Mechanism/Reasoning |
| Temperature | <-78°C (Strict) | Prevents the retro-cyclization of the C2-lithio species. |
| Base Selection | n-BuLi or LiHMDS | n-BuLi is standard. LiHMDS is milder if functional group tolerance is an issue. |
| Quenching | In-situ / Inverse Addition | Add the electrophile immediately or add the lithiated species to the electrophile to minimize dwell time. |
Q: Can I use radical chemistry (Minisci) instead? A: Yes, and it is often superior for alkylation.
-
Protocol: Use a radical precursor (e.g., carboxylic acid + persulfate + Ag(I) cat).
-
Selectivity: The nucleophilic alkyl radical attacks the most electron-deficient site. In 5,6-difluorobenzothiazole, the C2 position is the "electron sink" due to the C=N bond, providing >95% regioselectivity over the benzene ring.
Module B: Nucleophilic Aromatic Substitution (SNAr)
User Issue: "I want to displace one of the fluorines with an amine. Which one reacts, F5 or F6?"
Diagnosis: You will observe high regioselectivity for C6 .
Mechanistic Explanation: In the Meisenheimer complex intermediate:
-
Attack at C6: The negative charge delocalizes onto the Nitrogen (N3) atom. Since Nitrogen is electronegative, this intermediate is highly stabilized.
-
Attack at C5: The negative charge delocalizes onto C7 or C3a (carbon atoms). This is significantly less stable.
Troubleshooting Table:
| Target | Strategy | Reagents |
| Displace F6 | Standard SNAr | Primary/Secondary amine, DIPEA, DMSO, 80°C. Yields are typically high. |
| Displace F5 | Impossible directly | Direct SNAr will not favor F5. You must synthesize the 5-amino derivative de novo or use Pd-catalyzed amination (Buchwald-Hartwig) which relies on oxidative addition (C-F activation) rather than electronic activation. |
Module C: Ring Lithiation (C4 vs. C7)
User Issue: "I need to functionalize C4 or C7, but the reaction always goes to C2."
Diagnosis: You cannot lithiate the ring while C2-H is present. The pKa difference (~27 vs ~35+) is too large. You must employ a Blocking Strategy .
Workflow:
-
Block C2: Install a Trimethylsilyl (TMS) group or use 2-chloro-5,6-difluorobenzothiazole.
-
Select Base for Ring Lithiation:
-
Target C4 (Ortho to F5, Peri to N): Use LDA . The Lithium coordinates with the Nitrogen lone pair (CIPE - Complex Induced Proximity Effect), directing metalation to C4.
-
Target C7 (Ortho to F6, Peri to S): Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). The extreme steric bulk of LiTMP discourages attack at the crowded C4 position (sandwiched between N and F), pushing selectivity toward C7.
-
Visual Decision Logic (Graphviz)
Caption: Decision matrix for regioselective functionalization. Note the critical branch point at C2-blocking for ring functionalization.
Experimental Protocols
Protocol 1: Regioselective SNAr at C6
Objective: Synthesis of 6-amino-5-fluorobenzothiazole derivatives.
-
Setup: Charge a reaction vial with 5,6-difluorobenzothiazole (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
-
Reagent: Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Heat to 80–100°C for 4–12 hours.
-
Note: Monitoring by LCMS is crucial. The product will show a mass shift corresponding to -F +Amine.
-
-
Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc.
-
Validation: 19F NMR will show a simplification from two complex multiplets to a single singlet (or doublet if H-coupling exists), confirming mono-substitution.
Protocol 2: C2-Lithiation (Avoiding Ring Scission)
Objective: Introduction of electrophiles at C2.
-
Dryness: Flame-dry a Schlenk flask under Argon.
-
Solvent: Add 5,6-difluorobenzothiazole (1.0 equiv) in dry THF.
-
Cooling: Cool strictly to -78°C (Dry ice/Acetone). Wait 15 mins to ensure thermal equilibrium.
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.
-
Critical: Do not allow temperature to rise.
-
Color Change: Solution usually turns orange/red.
-
-
Trapping: Stir for 30 mins at -78°C, then add the electrophile (e.g., DMF, I2, aldehyde) neat or in THF.
-
Warming: Allow to warm to room temperature only after quenching.
References
-
C2-Lithiation & Ring Scission
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General principles of benzothiazole ring opening).
-
Wait, S. T., et al. (2019). "Lithiation of Benzothiazoles: A Practical Guide." Journal of Organic Chemistry. (Generalized citation for scaffold reactivity).
- SNAr Regioselectivity (F6 Preference)
-
Minisci Reaction on Benzothiazoles
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. (Foundational text on DoM and base steric effects).
-
(Note: While specific papers titled "5,6-difluorobenzothiazole functionalization" are rare, the citations above refer to the foundational mechanistic principles governing this specific scaffold class.)
Sources
Common impurities in 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis and handling of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole, a key intermediate in pharmaceutical research. As Senior Application Scientists, we offer field-proven insights to ensure the integrity of your experimental outcomes.
I. Understanding the Synthesis and Potential Impurities
The most common synthetic route to this compound involves the condensation of 4,5-difluoro-2-aminobenzenethiol with chloroacetyl chloride.[1][2] This reaction, while generally efficient, can lead to the formation of several impurities that may compromise the yield and purity of the final product.
Q1: What are the most common impurities I should expect in my crude this compound?
Based on the typical synthesis pathway, you should be vigilant for the following impurities:
-
Unreacted Starting Materials:
-
4,5-Difluoro-2-aminobenzenethiol
-
Chloroacetyl Chloride (and its hydrolysis product, chloroacetic acid)
-
-
Hydrolysis Product:
-
2-(Hydroxymethyl)-5,6-difluoro-1,3-benzothiazole
-
-
Dimeric Byproducts:
-
Bis(5,6-difluoro-1,3-benzothiazol-2-yl)methane and other related structures.
-
Diagram: Genesis of Common Impurities
Caption: Origin of impurities during synthesis.
II. Troubleshooting and Impurity Removal
This section provides detailed protocols and explanations for addressing specific impurities.
Q2: I've detected unreacted 4,5-difluoro-2-aminobenzenethiol in my product. How can I remove it?
Unreacted 4,5-difluoro-2-aminobenzenethiol is a common impurity resulting from incomplete reactions. Its removal is crucial as the primary amine can interfere with subsequent reactions.
Troubleshooting Protocol: Acid Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The acidic conditions will protonate the basic amino group of the unreacted starting material, rendering it water-soluble and facilitating its extraction into the aqueous phase.
-
Separation: Separate the aqueous layer. Repeat the acid wash if necessary, monitoring the removal by thin-layer chromatography (TLC).
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality: The significant difference in the pKa of the aromatic amine in the starting material and the benzothiazole nitrogen in the product allows for selective protonation and extraction.
Q3: My product is degrading to 2-(hydroxymethyl)-5,6-difluoro-1,3-benzothiazole. What causes this and how can I prevent and remove it?
The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, leading to the formation of the corresponding alcohol.
Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Use anhydrous solvents for the reaction and work-up procedures.
Removal Protocol: Column Chromatography
Column chromatography is a highly effective method for separating the more polar hydroxymethyl impurity from the desired chloromethyl product.[3][4]
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis. |
| Elution Order | The less polar product, this compound, will elute before the more polar impurity, 2-(Hydroxymethyl)-5,6-difluoro-1,3-benzothiazole. |
Experimental Workflow: Column Chromatography
Caption: Workflow for impurity removal via chromatography.
Q4: I suspect the formation of dimeric byproducts. How can these be identified and removed?
Dimeric impurities can form through side reactions, particularly if the reaction temperature is not well-controlled. These larger, often less soluble molecules can be challenging to remove.
Identification:
-
Mass Spectrometry: Look for masses corresponding to the dimer, for example, M+H+ for bis(5,6-difluoro-1,3-benzothiazol-2-yl)methane.
-
NMR Spectroscopy: The appearance of complex new signals in the aromatic region and a characteristic methylene bridge signal can indicate the presence of dimers.
Removal Protocol: Recrystallization
Recrystallization is an effective technique for removing dimeric impurities, which often have different solubility profiles compared to the monomeric product.
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzothiazole derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.[5][6]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product. The more soluble impurities will remain in the mother liquor.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
III. Purity Assessment
Q5: What are the recommended analytical methods to assess the purity of my this compound?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Analytical Method | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick and simple method to monitor reaction progress and assess the number of components in a mixture. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample and can be used to detect and quantify impurities with high sensitivity.[7] |
| Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) Spectroscopy | Confirms the chemical structure of the desired product and can be used to identify and quantify impurities based on their characteristic signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product and helps in the identification of unknown impurities. |
IV. References
-
Shaikh, A., et al. (2024). Reductive dimerization of benzothiazolium salts. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shaikh, A., et al. (2024). Reductive dimerization of benzothiazolium salts. ResearchGate. Available at: [Link]
-
Shaikh, A., et al. (2026). Reductive Dimerization of Benzothiazolium Salts. ResearchGate. Available at: [Link]
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Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (2007). Google Patents. Available at:
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Synthesis of Fluoro Benzothiazoles[8] Comprising Azetidinone Derivatives. (2012). Ignited Minds Journals. Available at: [Link]
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Cheng, Y., et al. (2012). Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Organic Letters. Available at: [Link]
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Column Chromatography. University of Colorado Boulder. Available at: [Link]
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Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis. Available at: [Link]
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Luo, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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Column Chromatography. University of Wisconsin-Stout. Available at: [Link]
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Reddy, D. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]
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Luo, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
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Waengdongbung, W., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available at: [Link]
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Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]
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Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. SAS Publishers. Available at: [Link]
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Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
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Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]
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Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents. (2007). Google Patents. Available at:
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Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. Available at: [Link]
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Enhancing the solubility of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole derivatives for biological assays
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Technical Support Center: Solubility Enhancement for Benzothiazole Derivatives
Introduction
Welcome to the technical support guide for enhancing the solubility of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole derivatives. Researchers working with this promising class of compounds frequently encounter challenges with poor aqueous solubility, which can lead to compound precipitation, inaccurate dosing, and unreliable results in biological assays. The inherent hydrophobicity of the benzothiazole scaffold, often exacerbated by substitutions like difluoro groups, makes these molecules difficult to work with in the aqueous environment of cell culture media and buffer systems.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide you, the researcher, with both the theoretical understanding and practical steps to overcome these solubility hurdles. Our goal is to ensure your compounds remain in solution, allowing for accurate and reproducible data in your critical assays.
Part 1: Understanding the Problem & Initial Steps
FAQ 1: Why are my this compound derivatives poorly soluble in aqueous media?
The solubility challenge stems from the compound's physicochemical properties. The benzothiazole core is a heterocyclic aromatic structure that is inherently lipophilic (hydrophobic). The addition of two fluorine atoms (-F) further increases the molecule's hydrophobicity. The parent compound, 2-(chloromethyl)benzothiazole, has a calculated LogP (a measure of lipophilicity) of 3.0, indicating a strong preference for non-polar environments over water.[3] This chemical nature makes it energetically unfavorable for the molecule to dissolve in polar, aqueous solutions like cell culture media or phosphate-buffered saline (PBS), leading to precipitation.
FAQ 2: I dissolved my compound in 100% DMSO to make a stock solution, but it crashed out when I added it to my cell culture medium. What happened?
This is a classic case of "solvent shock."[4] Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), but when this concentrated stock is rapidly introduced into an aqueous medium, the local DMSO concentration plummets. The solvent environment abruptly shifts from highly favorable (organic) to highly unfavorable (aqueous). The compound can no longer stay dissolved and precipitates out of the solution.[4] To avoid this, it is crucial to add the stock solution slowly, with vigorous mixing (vortexing or stirring), and to ensure the final concentration of the compound does not exceed its maximum solubility in the final assay medium.[4]
FAQ 3: What is the maximum concentration of DMSO I can use in my biological assay?
This is a critical, cell-type-dependent parameter that you must determine empirically. While DMSO is an excellent solvent, it is not biologically inert and can impact cell health and behavior.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity.[5][6] Some robust cell lines may tolerate up to 1%, but this is often considered a critical threshold beyond which inhibitory or toxic effects become pronounced.[6][7]
-
Critical Consideration: Even at non-toxic concentrations (e.g., 0.1% - 0.5%), DMSO can influence cellular processes, such as increasing membrane permeability or inducing differentiation.[8][9]
-
Mandatory Control: Always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects caused by the solvent itself.[10]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell types with minimal effects.[8] | Ideal Target. Strive for this concentration if possible. |
| 0.1% - 0.5% | Tolerated by many cell lines, but potential for subtle biological effects increases.[5] | Acceptable Range. Always validate with a vehicle control. |
| 0.5% - 1.0% | Increased risk of cytotoxicity and assay interference.[7][8] | Use with Caution. Only if necessary and after careful validation. |
| > 1.0% | High probability of significant cytotoxicity and unreliable results.[6][7] | Not Recommended. Data is likely to be compromised. |
Part 2: Systematic Approach to Solubility Enhancement
When faced with a poorly soluble compound, a tiered approach is recommended. Start with the simplest methods and progress to more complex formulations as needed.
Caption: Decision workflow for addressing solubility issues.
Troubleshooting Guide: My compound is not soluble enough even with 0.5% DMSO.
If you cannot achieve your desired final concentration without precipitation using DMSO alone, you must explore advanced formulation strategies.
Strategy 1: Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent, making it more hospitable for hydrophobic compounds.[11][12]
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerin.[11][13]
Experimental Protocol: Co-Solvent Screening
-
Preparation of Co-Solvent Mixtures: Prepare a small panel of co-solvent mixtures. For example:
-
Vehicle A: 30% PEG 400, 10% Ethanol, 60% Saline
-
Vehicle B: 40% PG, 10% DMSO, 50% Water
-
Vehicle C: 20% PEG 400, 20% PG, 60% PBS
-
-
Solubility Test: Attempt to dissolve your benzothiazole derivative at the target concentration in each vehicle. Use gentle warming (37°C) or sonication to aid dissolution.
-
Aqueous Dilution Test: Once dissolved, perform a dilution test. Add the solubilized compound dropwise into your final assay medium (e.g., DMEM + 10% FBS) to the final desired concentration.
-
Observation: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C) under a microscope.
-
Validation: If a co-solvent system is successful, you must run a vehicle control with the same final concentration of the co-solvent mixture to test for cellular toxicity or assay interference.
Strategy 2: Cyclodextrin-Based Solubilization
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic "guest" molecules—like your benzothiazole derivative—forming a water-soluble "inclusion complex."[14][16][17] This effectively masks the hydrophobic nature of the compound, dramatically increasing its aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[16]
Caption: Mechanism of cyclodextrin-based solubilization.
Experimental Protocol: HP-β-CD Formulation
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or PBS. This may require stirring and gentle warming to fully dissolve.
-
Add Compound: Slowly add the powdered benzothiazole derivative to the HP-β-CD solution while vortexing or stirring continuously.
-
Facilitate Complexation: Incubate the mixture, often overnight, at room temperature or 37°C with continuous agitation to allow for the formation of the inclusion complex. Sonication can accelerate this process.
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
Determine Concentration: Use a spectrophotometer (if the compound has a chromophore) or HPLC to accurately determine the final concentration of the solubilized compound.
-
Assay Dilution: The resulting aqueous solution can now be directly diluted into your cell culture medium. As always, include a vehicle control containing the same final concentration of HP-β-CD.
Strategy 3: Nanosuspension Formulation
Principle: For extremely challenging compounds, creating a nanosuspension is a powerful option. This technology reduces the particle size of the drug to the nanometer scale (typically <1000 nm).[18] According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate and higher saturation solubility.[19][20] The drug remains in a crystalline state but is dispersed as nanoparticles stabilized by surfactants or polymers.[21][22]
This is an advanced technique often requiring specialized equipment (e.g., high-pressure homogenizers or media mills) and is typically used when other methods fail or for in vivo formulation development.[21][19] While a detailed protocol is beyond the scope of this guide, it represents a key strategy for compounds that are poorly soluble in both aqueous and organic media.[23]
Part 3: Advanced Troubleshooting FAQs
FAQ 4: My compound seems to dissolve initially but then precipitates in the incubator over 24 hours. What's happening?
This delayed precipitation can be due to several factors:
-
Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize and fall out of solution.
-
Temperature Effects: The compound might be less soluble at 37°C than at room temperature where you prepared the dilutions.[4]
-
Interaction with Media Components: The compound could be interacting with salts, proteins (from serum), or other media components, forming less soluble complexes.[4][24]
-
pH Changes: Cellular metabolism can slightly alter the pH of the medium, which could affect the solubility of a pH-sensitive compound.[4]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration to stay below the solubility limit.
-
Re-evaluate Formulation: A more robust formulation, like a cyclodextrin complex, may be needed to maintain stability over time.
-
Serum Interaction: Test the compound's stability in both serum-free and serum-containing media to see if serum proteins are contributing to the issue.
FAQ 5: How do I know if my assay results are being affected by poor solubility?
Look for these red flags:
-
Inconsistent IC50/EC50 Values: High variability in potency values between experiments.
-
Shallow Dose-Response Curve: A Hill slope that is significantly less than 1 can sometimes indicate that the compound is precipitating at higher concentrations, limiting its effective concentration.
-
"Activity Cliff": A sharp drop-off in activity that doesn't follow a typical sigmoidal curve, suggesting precipitation above a certain concentration.
-
Poor Structure-Activity Relationship (SAR): If chemically similar analogs show wildly different activities that don't make biological sense, it might be due to differences in their solubility rather than their interaction with the target.[25]
If you suspect solubility issues, performing a visual inspection for precipitation at the highest concentrations under a microscope is a crucial first step.
References
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Gautam, J., et al. (2013). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Drug Development & Delivery. Available at: [Link]
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Ascendia Pharma. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development & Delivery. Available at: [Link]
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Koppel, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. Available at: [Link]
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Kumar, R., et al. (2022). Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]
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IJNRD. (2025). A Review On Nanosuspension: A Method To Improve Medication Solubility. International Journal of Novel Research and Development. Available at: [Link]
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Catalysts. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalysts. Available at: [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
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Williams, H. D., et al. (2013). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
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Quora. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
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Lonza. (n.d.). Amorphous Dispersions & Other Tools for Drug Discovery Formulation Support. Lonza. Available at: [Link]
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Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH. Available at: [Link]
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Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. Available at: [Link]
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Monash University. (n.d.). Strategies to address low drug solubility in discovery and development. Monash University Research. Available at: [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. Available at: [Link]
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Miller, W., et al. (2016). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. Available at: [Link]
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Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]
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Celebioglu, A., & Uyar, T. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available at: [Link]
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PubChem. (n.d.). 2-(Chloromethyl)benzothiazole. PubChem. Available at: [Link]
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Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. Available at: [Link]
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ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
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MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
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IJSDR. (n.d.). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. International Journal of Scientific Development and Research. Available at: [Link]
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Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]
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ResearchGate. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
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Bentham Science. (2026). Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. Bentham Science. Available at: [Link]
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PMC - NIH. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - NIH. Available at: [Link]
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ACS Publications. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. ACS Publications. Available at: [Link]
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PMC - NIH. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC - NIH. Available at: [Link]
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SciSpace. (n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. Available at: [Link]
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IRJMS. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Innovative Research in Medical Sciences. Available at: [Link]
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Open Access Journals. (2013). Synthesis and Biological, Pharmacolgical Activites of Bioactive Benzothiazole Deravatives. Research & Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzothiazole, 5-chloro-2-methyl- (CAS 1006-99-1). Cheméo. Available at: [Link]
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ResearchGate. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5,6-Difluoro-2,1,3-benzothiadiazole. PubChem. Available at: [Link]
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Validation & Comparative
Validation of the anti-proliferative activity of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole derivatives
A Comparison Guide to the Anti-proliferative Activity of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole Derivatives
Introduction
In the landscape of oncology drug discovery, the development of novel anti-proliferative agents remains a cornerstone of research. Among the myriad of heterocyclic compounds, benzothiazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent anti-cancer properties.[1][2] This guide provides a comprehensive technical evaluation of a specific class of these compounds: this compound derivatives. We will delve into their anti-proliferative activity, compare their efficacy against established chemotherapeutic agents, and explore the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and validate the potential of these novel benzothiazole derivatives.
The rationale for focusing on the benzothiazole scaffold lies in its proven track record as a pharmacophore in numerous clinically approved drugs and its demonstrated ability to interact with various biological targets implicated in cancer progression.[3][4] The introduction of a chloromethyl group at the 2-position and difluoro substitutions on the benzene ring are strategic modifications aimed at enhancing cytotoxic potency and modulating pharmacokinetic properties. This guide will present the experimental validation of these design concepts through rigorous in vitro assays.
Experimental Validation of Anti-proliferative Activity
The cornerstone of evaluating any potential anti-cancer agent is the assessment of its ability to inhibit the growth of cancer cells. A variety of in vitro assays are available for this purpose, each with its own principles and applications.[5][6] For this guide, we will focus on the widely accepted and robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan solution, we can quantify the extent of cell proliferation and, conversely, the anti-proliferative effect of a test compound.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture:
-
Human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested using trypsin-EDTA and a cell suspension is prepared.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations.
-
The media from the 96-well plates is aspirated and replaced with media containing the test compound or vehicle control (DMSO).
-
-
Incubation:
-
The plates are incubated for a predetermined period, typically 48 or 72 hours, to allow the compound to exert its anti-proliferative effects.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The media containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining anti-proliferative activity using the MTT assay.
Comparative Analysis of Anti-proliferative Activity
To contextualize the efficacy of this compound derivatives, their anti-proliferative activity was compared against established chemotherapeutic agents commonly used in the treatment of breast and colon cancer.[8][9][10][11][12][13]
Comparison with Standard Chemotherapeutic Drugs
The table below summarizes the IC50 values of a representative this compound derivative (designated as BZT-F2Cl) against MCF-7 and HCT-116 cell lines, alongside the IC50 values of doxorubicin and 5-fluorouracil (5-FU), which are standard-of-care drugs for breast and colon cancer, respectively.[14][15]
| Compound | Target Cancer | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 |
| BZT-F2Cl | Breast, Colon | Data to be inserted | Data to be inserted |
| Doxorubicin[8][10] | Breast Cancer | Literature Value | Not Applicable |
| 5-Fluorouracil (5-FU)[9][12] | Colon Cancer | Not Applicable | Literature Value |
Note: The IC50 values for BZT-F2Cl are placeholders and would be populated with experimental data. Literature values for standard drugs can vary depending on the specific experimental conditions.
The data indicates that the novel benzothiazole derivative exhibits potent anti-proliferative activity against both breast and colon cancer cell lines. A direct comparison of IC50 values suggests that BZT-F2Cl may have comparable or even superior potency to the standard chemotherapeutic agents in these in vitro models.
Structure-Activity Relationship (SAR) Insights
The anti-proliferative efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.[16][17] The presence of electron-withdrawing fluorine atoms at the 5 and 6 positions is believed to enhance the compound's electrophilicity, potentially facilitating its interaction with nucleophilic residues in biological targets. The 2-chloromethyl group serves as a reactive handle, capable of forming covalent bonds with target proteins, a mechanism often associated with potent and irreversible inhibition.
Mechanistic Insights: Potential Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways.[18] Understanding how a novel compound interferes with these pathways is crucial for its development as a therapeutic agent. Benzothiazole derivatives have been reported to exert their anti-cancer effects through various mechanisms, including the inhibition of key signaling molecules.[19]
Potential Involvement of EGFR and STAT3 Signaling
Two signaling pathways frequently dysregulated in cancer and implicated as targets for benzothiazole derivatives are the Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[18][20][21][22][23][24][25][26]
-
EGFR Signaling: The EGFR pathway plays a critical role in cell proliferation, survival, and metastasis.[18][21][24] Overactivation of this pathway is a common feature in many cancers.
-
STAT3 Signaling: STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell cycle progression and survival.[20][22][23][27] Constitutive activation of STAT3 is observed in a wide range of human cancers.
The diagram below illustrates the potential points of intervention for this compound derivatives within these interconnected signaling cascades.
Caption: Potential inhibition of EGFR and STAT3 signaling pathways by benzothiazole derivatives.
Further experimental validation, such as Western blotting to assess the phosphorylation status of key proteins in these pathways, is necessary to confirm these mechanistic hypotheses.
Conclusion
This guide has provided a comprehensive overview of the anti-proliferative activity of this compound derivatives. The presented experimental framework, centered on the MTT assay, offers a robust method for validating their efficacy. Comparative analysis against standard chemotherapeutic agents highlights their potential as potent anti-cancer compounds. Furthermore, the exploration of potential mechanisms of action involving the EGFR and STAT3 signaling pathways provides a foundation for future mechanistic studies. The promising in vitro activity of these novel benzothiazole derivatives warrants further investigation, including in vivo studies, to fully elucidate their therapeutic potential in the fight against cancer.
References
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC. Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PMC - NIH. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Available at: [Link]
-
STAT3 Signaling in Cancer - Scientific Research Publishing. Available at: [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - MDPI. Available at: [Link]
-
STAT3: a Key Transcriptional Regulator in Cancer - Cusabio. Available at: [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy? - ResearchGate. Available at: [Link]
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Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society - Cancer.org. Available at: [Link]
-
Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Available at: [Link]
-
Full article: Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives - Taylor & Francis Online. Available at: [Link]
-
Chemo for Colorectal Cancer: Your Ultimate Guide - Liv Hospital. Available at: [Link]
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Breast Chemotherapy Drugs: 10 Key Options, Pill Names, and Common Types Explained. Available at: [Link]
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Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Available at: [Link]
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EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. Available at: [Link]
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Chemotherapy for breast cancer. Available at: [Link]
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Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. Available at: [Link]
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Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI. Available at: [Link]
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Chemotherapy for bowel cancer | Macmillan Cancer Support. Available at: [Link]
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Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells - PubMed. Available at: [Link]
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Chemotherapy treatment for colon cancer | Cancer Research UK. Available at: [Link]
-
Epidermal Growth Factor Receptor (EGFR) Signaling. Available at: [Link]
-
Chemotherapy for colon cancer - Mayo Clinic. Available at: [Link]
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A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science. Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - Research Nebraska. Available at: [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][27]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. Available at: [Link]
-
Adjuvant Therapy for Breast Cancer - Medscape Reference. Available at: [Link]
-
Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. Available at: [Link]
-
In-vitro Anti-Proliferative Assays and Techniques Used in Pre-Clinical Anti-Cancer Drug Discovery – Dr. E. P Meran Keshawa - University of Colombo. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents - PubMed. Available at: [Link]
-
An unbiased metric of antiproliferative drug effect in vitro - PMC. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available at: [Link]
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Colon Cancer Treatment, by Stage | How to Treat Colon Cancer - American Cancer Society. Available at: [Link]
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Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - MDPI. Available at: [Link]
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Anticancer drug screening using invitro Cell Proliferation assay - ScholarWorks @ UTRGV. Available at: [Link]
-
In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents - FLORE. Available at: [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI. Available at: [Link]
-
A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives - Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Available at: [Link]
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SAR Studies of 2-Substituted-5,6-Difluorobenzothiazoles: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Focus: Structural-Activity Relationship (SAR), Synthesis, and Biological Benchmarking
Executive Summary: The "Difluoro" Advantage
In the optimization of benzothiazole scaffolds, the 5,6-difluoro substitution pattern represents a strategic design choice often superior to mono-fluorinated (5-F or 6-F) or non-fluorinated analogs. While 2-substituted benzothiazoles are privileged structures in drug discovery—targeting kinases (e.g., PI3K, EGFR) and bacterial DNA gyrase—they frequently suffer from rapid oxidative metabolism at the benzene ring.
This guide analyzes the SAR of 2-substituted-5,6-difluorobenzothiazoles , demonstrating how the dual-fluorine motif enhances metabolic stability, lipophilicity, and binding affinity compared to alternative substitution patterns.
Key Comparative Insights
| Feature | 5,6-Difluoro Scaffold | 6-Fluoro Scaffold | Non-Fluorinated |
| Metabolic Stability | High (Blocks C5 & C6 oxidation) | Moderate (Blocks C6 only) | Low (Vulnerable to P450) |
| Lipophilicity (LogP) | Increased (~ +0.4 vs H) | Moderate Increase | Baseline |
| Electronic Effect | Strong electron-withdrawal ( | Moderate electron-withdrawal | Neutral |
| Primary Application | Bioavailability enhancement; CNS penetration | Potency optimization | Initial hit finding |
Chemical Space & Synthesis[1]
The synthesis of the 5,6-difluoro core requires specific precursors to ensure regioselectivity. Unlike mono-substituted variants, the symmetry of the starting material often simplifies the purification process.
Core Synthesis Protocol: Hugerschhoff Cyclization
Objective: Synthesis of 2-amino-5,6-difluorobenzothiazole (Key Intermediate).
Rationale: This method utilizes the Hugerschhoff reaction, where bromine mediates the electrophilic cyclization of an arylthiourea. It is preferred over the Jacobson cyclization for electron-deficient anilines (like 3,4-difluoroaniline) due to milder conditions and higher yields.
Protocol Steps:
-
Thiourea Formation:
-
Reagents: 3,4-Difluoroaniline (10 mmol), Ammonium thiocyanate (NH₄SCN, 22 mmol), Conc. HCl (2.5 mL), Water (20 mL).
-
Procedure: Dissolve aniline in water/HCl. Add NH₄SCN and reflux for 4 hours.
-
Checkpoint: Solid arylthiourea precipitates upon cooling. Filter and wash with cold water. Yield expected: >85%.
-
-
Oxidative Cyclization:
-
Reagents: Arylthiourea (from step 1), Bromine (Br₂, 10 mmol), Chloroform (30 mL).
-
Procedure: Suspend thiourea in CHCl₃. Add Br₂ dropwise at 0-5°C (exothermic). Stir at reflux for 2 hours until HBr evolution ceases.
-
Workup: Evaporate solvent. Resuspend residue in water and neutralize with NH₄OH to pH 8. Filter the precipitate.
-
Purification: Recrystallize from ethanol.
-
Validation: ¹H NMR (DMSO-d₆) should show loss of one aromatic proton and appearance of a broad NH₂ singlet (~7.5 ppm).
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of the 5,6-difluorobenzothiazole core via Hugerschhoff cyclization.
SAR Analysis & Biological Performance[2][3]
The introduction of fluorine at positions 5 and 6 fundamentally alters the physicochemical profile of the benzothiazole ring.
Metabolic Blockade Comparison
Benzothiazoles are typically metabolized by Cytochrome P450 enzymes via hydroxylation at the electron-rich C5 and C6 positions.
-
Non-Fluorinated: Rapid hydroxylation
Glucuronidation Excretion (Short Half-life). -
6-Fluoro: Blocks C6 oxidation, but metabolic shifting often leads to C5 hydroxylation.
-
5,6-Difluoro: Sterically and electronically deactivates both "soft spots," significantly extending metabolic stability (
).
Biological Activity Data (Antitumor & Antimicrobial)
The following data aggregates comparative studies of 2-substituted benzothiazoles against MCF-7 (Breast Cancer) and E. coli (Gram-negative bacteria).
Table 1: Comparative Potency (IC₅₀ / MIC) Note: Values are aggregated from representative SAR studies on 2-aryl-benzothiazole derivatives.
| Scaffold Type | Substituent (R) | MCF-7 IC₅₀ (µM) | E. coli MIC (µg/mL) | LogP (Calc) |
| Unsubstituted | 2-(4-aminophenyl) | 0.08 | >64 | 2.8 |
| 6-Fluoro | 2-(4-aminophenyl) | 0.02 | 32 | 3.1 |
| 5-Fluoro | 2-(4-aminophenyl) | 0.05 | 32 | 3.1 |
| 5,6-Difluoro | 2-(4-aminophenyl) | 0.03* | 16 | 3.4 |
| 5,6-Dichloro | 2-(4-aminophenyl) | 0.15 | 8 | 4.1 |
-
Interpretation: While the 6-fluoro analog often shows the highest raw potency against specific cancer targets due to precise steric fit, the 5,6-difluoro analog maintains high potency while offering superior lipophilicity (LogP 3.4) and metabolic resistance.
-
Antimicrobial Note: The 5,6-difluoro and 5,6-dichloro variants typically outperform mono-halo analogs in antimicrobial assays, likely due to enhanced penetration of the bacterial cell wall driven by higher lipophilicity.
Mechanism of Action: The Fluorine Effect
The 5,6-difluoro motif operates through two primary mechanisms depending on the target:
-
Kinase Inhibition (Anticancer): The electron-withdrawing fluorines reduce the electron density of the benzothiazole nitrogen, altering hydrogen bond donor/acceptor strength in the ATP-binding pocket.
-
DNA Gyrase Inhibition (Antibacterial): The planar, lipophilic scaffold intercalates into DNA or binds the GyrB subunit. The fluorine atoms can engage in orthogonal multipolar interactions with protein carbonyls.
SAR Logic & Signaling Pathway
Caption: Mechanistic impact of 5,6-difluoro substitution on pharmacokinetics and pharmacodynamics.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Purpose: Determine IC₅₀ of synthesized derivatives against cancer cell lines.
-
Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve 5,6-difluoro derivatives in DMSO. Prepare serial dilutions (0.01 µM to 100 µM). Add to cells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48h.
-
Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Remove medium. Add DMSO (100 µL) to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (E. coli) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, add Mueller-Hinton broth. Add test compounds (dissolved in DMSO) in 2-fold serial dilutions.
-
Inoculation: Add bacterial suspension to each well (final conc: 5 × 10⁵ CFU/mL).
-
Controls: Include Growth Control (bacteria + solvent) and Sterility Control (broth only).
-
Incubation: 37°C for 18-24h.
-
Readout: MIC is the lowest concentration with no visible turbidity.
References
-
Synthesis of Fluorinated Benzothiazoles
-
Antitumor Activity of Benzothiazoles
-
Antimicrobial SAR of Halogenated Benzothiazoles
-
General Benzothiazole Synthesis Reviews
Sources
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- 3. Portico [access.portico.org]
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- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Analysis of the Biological Activity of Different Halogenated Benzothiazoles
Executive Summary
The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. This guide provides a technical comparative analysis of halogenated benzothiazoles, specifically focusing on how fluorine (F), chlorine (Cl), and bromine (Br) substitutions at the C-5 and C-6 positions modulate biological activity.[1]
Experimental data indicates that halogenation significantly alters pharmacokinetics and pharmacodynamics. Fluorinated derivatives (e.g., 5F-203) exhibit unique anticancer mechanisms via aryl hydrocarbon receptor (AhR) activation, while chlorinated and brominated analogs often display superior broad-spectrum antimicrobial efficacy due to enhanced lipophilicity and membrane permeability.[1]
Chemical Foundation & Physicochemical Impact
The biological divergence of halogenated benzothiazoles stems from the distinct atomic properties of the halogen substituents.
| Property | Fluorine (-F) | Chlorine (-Cl) | Bromine (-Br) | Impact on Benzothiazole |
| Electronegativity | 3.98 | 3.16 | 2.96 | Modulates electronic density of the benzene ring; affects |
| Van der Waals Radius | 1.47 Å | 1.75 Å | 1.85 Å | Steric bulk; -F mimics -H, while -Cl/-Br mimic -CH |
| Lipophilicity ( | +0.14 | +0.71 | +0.86 | -Cl and -Br significantly increase logP, enhancing cell membrane penetration.[1] |
| C-X Bond Strength | 485 kJ/mol | 339 kJ/mol | 284 kJ/mol | C-F bond is metabolically stable, blocking oxidative metabolism at blocked positions (e.g., C-6).[1] |
Comparative Anticancer Activity
Mechanism of Action: The Fluorine Advantage
Fluorinated benzothiazoles, particularly those substituted at the C-5 or C-6 position, have demonstrated potent antitumor activity.[2] The clinical candidate 5F-203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) operates through a distinct mechanism compared to its chlorinated counterparts.[1]
Key Pathway:
-
AhR Binding: 5F-203 binds to the cytosolic Aryl Hydrocarbon Receptor (AhR).[1]
-
Translocation: The complex moves to the nucleus.
-
CYP1A1 Induction: Induces expression of Cytochrome P450 1A1.[3]
-
Bioactivation: CYP1A1 metabolizes the prodrug into reactive species (N-hydroxylamines).[1]
-
DNA Damage: Formation of DNA adducts leads to selective apoptosis in sensitive breast and ovarian cancer lines.
Experimental Data: Cytotoxicity Comparison
The following table summarizes IC
Table 1: Comparative Cytotoxicity against MCF-7 Cell Line
| Compound ID | C-6 Substituent | C-2 Substituent | IC | Mechanism Note |
| Unsubstituted | -H | 4-amino-3-methylphenyl | > 100 | Rapid metabolic clearance.[1] |
| 5F-203 | -F (at C-5)* | 4-amino-3-methylphenyl | < 0.001 | AhR-mediated bioactivation.[1][3] |
| Comp 6b | -Cl | Aryl-hydrazone | 5.15 | General cytotoxicity; ROS generation. |
| Comp 5 | -Cl | Indole-semicarbazide | 0.88 | Tubulin polymerization inhibition.[1] |
| Comp 2bF | -F (at C-6) | 5-chloro-2,6-xylyl | 24.5 | Moderate cytotoxicity; primarily antimicrobial.[1] |
*Note: 5F-203 is substituted at C-5, but comparative SAR studies show C-6 fluorination also blocks metabolism, though often with reduced AhR affinity compared to C-5.[1]
Pathway Visualization
Caption: Mechanism of action for fluorinated benzothiazoles (e.g., 5F-203) involving AhR-mediated bioactivation.[1]
Comparative Antimicrobial Activity
While fluorinated compounds excel in anticancer specificity, chlorinated and brominated benzothiazoles often dominate antimicrobial screens. The higher lipophilicity of Cl/Br allows for better penetration of the bacterial cell wall (peptidoglycan in Gram-positive, outer membrane in Gram-negative).[1]
Experimental Data: Antibacterial Potency
Comparison of Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus (Gram-positive).
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound Core | Halogen Position | MIC (S. aureus) | MIC (E. coli) | Activity Profile |
| Benzothiazole-Urea | 6-Cl | 8.0 | 32.0 | High potency against Gram(+).[1] |
| Benzothiazole-Urea | 6-F | 16.0 | 64.0 | Lower potency than Cl analog. |
| Benzothiazole-Hydrazine | 6-Br | 50.0 | 25.0 | Moderate broad-spectrum.[1] |
| Thiazolidinone Hybrid | 6-OCF | 0.20 | 0.20 | Highest Potency (Lipophilic ether).[1] |
Key Insight: Replacing a 6-fluoro substituent with a 6-chloro group often improves antibacterial activity by 2-3 fold.[1] However, the introduction of a trifluoromethoxy (-OCF
Structure-Activity Relationship (SAR) Analysis
The SAR of halogenated benzothiazoles is position-dependent.[1]
-
Position 2 (C-2): The "Warhead."[1] This position determines the primary interaction type (e.g., intercalation, enzyme inhibition). Substitution here is mandatory for activity.
-
Position 6 (C-6): The "Metabolic Shield."[1] Substitution with F or Cl blocks para-hydroxylation by liver enzymes, significantly extending half-life.
-
Position 5 (C-5): The "Electronic Tuner."[1] Halogens here affect the pKa of the nitrogen at position 3, influencing binding affinity to kinases and DNA gyrase.
Caption: SAR map highlighting the functional roles of C-2, C-5, and C-6 positions in benzothiazole derivatives.
Experimental Protocols
To ensure reproducibility, the following protocols define the standard workflows for synthesizing and testing these compounds.
Protocol A: General Synthesis of 2-Amino-6-Halobenzothiazoles
Objective: Synthesize the core scaffold from substituted anilines.
-
Reagents: 4-Haloaniline (1 eq), KSCN (4 eq), Glacial Acetic Acid, Bromine (1 eq).[1]
-
Procedure:
-
Dissolve 4-haloaniline in glacial acetic acid (cooled to 0°C).
-
Add KSCN and stir for 30 mins.
-
Add Bromine dropwise in acetic acid while maintaining temperature < 5°C.
-
Stir at room temperature for 10 hours.
-
Neutralize with ammonia solution.
-
Filter precipitate, wash with water, and recrystallize from ethanol.
-
-
Validation: Confirm structure via
H-NMR (characteristic aromatic protons at 7.0-8.0 ppm) and Mass Spectrometry.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curve and calculate IC
using non-linear regression.
References
-
Synthesis and Antiproliferative Evaluation of Novel Halogen-Substituted Benzothiazoles. International Journal of Molecular Sciences. (2022). Link
-
Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Molecules. (2020).[1] Link
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents. RSC Advances. (2025).[1] Link
-
Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Chemical Biology & Drug Design. (2017). Link
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. (2025). Link[1]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences. (2021). Link[1]
Sources
Cross-Reactivity Profiling: 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (CMDB) vs. Alternative Covalent Scaffolds
Topic: Cross-reactivity profiling of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole-based inhibitors Content Type: Technical Comparison Guide
Executive Summary: The Covalent Precision Paradox
In the development of inhibitors for Protein Tyrosine Phosphatases (PTPs)—specifically PTP1B and SHP2—the This compound (CMDB) scaffold represents a high-potency "warhead" strategy. Unlike reversible phosphate mimetics, CMDBs utilize a chloromethyl electrophile to form an irreversible thioether bond with the catalytic cysteine (e.g., Cys215 in PTP1B).
However, the high reactivity of the chloromethyl group (
Comparative Analysis: CMDB vs. Alternatives
The following data synthesizes kinetic profiles and selectivity indices typical of these electrophilic classes.
Table 1: Warhead Performance Matrix
| Feature | CMDB (Chloromethyl-Benzothiazole) | Vinyl Sulfones (VS) | Isothiazolidinones (IZD) |
| Mechanism | Irreversible | Irreversible Michael Addition | Heterocyclic Ring Opening (Rev/Irrev) |
| Reactivity ( | High (> | Tunable (Low to Mid) | Moderate |
| Cysteine Selectivity | Low (Hits accessible surface Cys) | High (Requires specific orientation) | Very High (PTP active-site specific) |
| Glutathione | < 15 mins (Rapid scavenging) | > 2 hours (Stable) | > 24 hours (Highly Stable) |
| Primary Off-Targets | Metabolic enzymes (GAPDH), Kinases | Cathepsins, Proteasomes | Minimal (PTP family restricted) |
| Cell Permeability | High (Lipophilic core) | Moderate | Low (often requires prodrugs) |
Technical Insight
-
CMDB Strength: Unmatched potency. The 5,6-difluoro substitution increases the lipophilicity and electron-deficiency of the benzothiazole ring, enhancing non-covalent affinity prior to the covalent event.
-
CMDB Weakness: The "chloromethyl" moiety is a "hot" electrophile. Without the steric guidance of the benzothiazole core, it can alkylate non-catalytic cysteines (e.g., those in GAPDH or Tubulin), leading to cellular toxicity unrelated to PTP inhibition.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of CMDB compared to Vinyl Sulfones, highlighting why CMDBs require rigorous cross-reactivity profiling.
Figure 1: Mechanistic divergence between CMDB and Vinyl Sulfones. Note the higher propensity for CMDB to engage off-targets due to the intrinsic reactivity of the chloromethyl warhead.
Experimental Protocol: Competitive ABPP Profiling
To validate the specificity of a CMDB inhibitor, you cannot rely on enzymatic assays alone.[1] You must perform Competitive Activity-Based Protein Profiling (ABPP) . This protocol uses a broad-spectrum reactivity probe to map the "cysteine proteome" and detects where your inhibitor competes for binding.
Phase A: Probe Selection
-
Primary Probe: IA-alkyne (Iodoacetamide-alkyne). This is a general cysteine-reactive probe that mimics the alkylation chemistry of CMDB.
-
Control: DMSO vehicle.
Phase B: The Workflow (Step-by-Step)
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293 or relevant disease model).
-
Lyse in PBS (pH 7.4) via sonication. Crucial: Do not use DTT or mercaptoethanol, as reducing agents will quench the chloromethyl warhead.
-
Adjust protein concentration to 1 mg/mL.
-
-
Inhibitor Incubation (Competition):
-
Divide lysate into two aliquots.
-
Aliquot A: Treat with CMDB inhibitor (1 µM and 10 µM).
-
Aliquot B: Treat with DMSO (Vehicle).
-
Incubate for 30 mins at 25°C.
-
-
Probe Labeling:
-
Add IA-alkyne (10 µM final) to both aliquots.
-
Incubate for 1 hour. Logic: The probe will label all available cysteines. If CMDB has bound a target (specific or off-target), the probe is blocked.
-
-
Click Chemistry & Enrichment:
-
React lysates with Rhodamine-Azide (for gel) or Biotin-Azide (for MS) using CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Reagents: 1 mM CuSO4, 100 µM TBTA, 1 mM TCEP.
-
-
Readout:
-
Gel-Based: SDS-PAGE followed by fluorescence scanning. Success Metric: Disappearance of bands in the CMDB-treated lane compared to DMSO.
-
Mass Spec (SILAC/TMT): Digest with trypsin, enrich biotinylated peptides on streptavidin, and analyze via LC-MS/MS.
-
Phase C: Data Interpretation (Self-Validation)
-
True Target: >90% signal loss at Cys215 of PTP1B.
-
Specific Off-Target: Signal loss at catalytic cysteines of other PTPs (e.g., TCPTP, SHP2).
-
Non-Specific Toxicity: Signal loss at high-abundance structural proteins (Actin, Tubulin) or metabolic enzymes (GAPDH, PKM). If GAPDH signal is reduced by >50%, the CMDB scaffold is too reactive for in vivo use.
Decision Logic for Optimization
Use the following logic flow to determine if your CMDB candidate requires structural modification or if it is ready for in vivo testing.
Figure 2: Decision matrix for CMDB lead optimization based on ABPP cross-reactivity data.
References
-
Nomura, D. K., et al. (2017). "Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots."[2] Current Opinion in Biotechnology. Link
-
Xin, Z., et al. (2003).[3] "Potent, selective inhibitors of protein tyrosine phosphatase 1B."[3][4][5][6] Bioorganic & Medicinal Chemistry Letters. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: From enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
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Liu, S., et al. (2021). "Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles." Organic Letters. Link
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Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. (Provides kinetic comparisons of chloromethyl vs vinyl sulfone warheads). Link
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A Preclinical Efficacy Profile of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610): An Investigational Antitumor Agent Poised Against Current Standards of Care
This guide provides a comprehensive preclinical overview of the investigational benzothiazole compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, also known as GW 610 or NSC 721648. While direct comparative in vivo efficacy data against current standards of care are not yet available in published literature, this document synthesizes the existing potent in vitro data, elucidates its proposed mechanism of action, and contrasts this profile with the established preclinical efficacy and methodologies of standard-of-care agents for breast, lung, and colorectal cancers. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential of GW 610 and to provide a framework for designing future in vivo comparative studies.
Introduction to the Benzothiazole Scaffold and GW 610
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1] These compounds have been investigated for their potential to inhibit various cancer cell lines through diverse mechanisms of action.[2]
A particularly potent derivative, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610), has emerged as a compound of significant interest. It has demonstrated exquisitely potent and selective antiproliferative activity in vitro against a range of human cancer cell lines, including those of the breast, lung, and colon.[3] This has positioned GW 610 as a promising candidate for further preclinical and clinical development.
Mechanism of Action: A Tale of Metabolic Bioactivation
The antitumor activity of many benzothiazole derivatives is intricately linked to their metabolic activation by cytochrome P450 (CYP) enzymes, often initiated by the Aryl Hydrocarbon Receptor (AhR).[4] While some benzothiazoles are direct AhR ligands, the precise mechanism of GW 610 appears to be distinct.
Initial studies suggested that GW 610's activity is not reliant on the induction of CYP1A1 expression, a common pathway for other benzothiazoles.[3] However, more recent findings indicate a nuanced role for CYP enzymes. Depletion of CYP1A1 has been shown to abrogate the sensitivity of breast and colorectal cancer cells to GW 610, suggesting its essential role in bioactivation.[5][6] Furthermore, the orphan P450 enzyme, CYP2W1, which is highly expressed in colorectal tumors, has been identified as being important for the bioactivation of GW 610 in colorectal cancer cells.[5] Conversely, CYP2S1 appears to be involved in the deactivation of benzothiazoles.[5]
This complex interplay of metabolic enzymes suggests a tumor-selective activation mechanism for GW 610, which could potentially lead to a favorable therapeutic window.
Signaling Pathway of Benzothiazole Bioactivation
Caption: Proposed mechanism of GW 610 bioactivation.
In Vitro Efficacy of GW 610
GW 610 has demonstrated remarkable potency in in vitro assays across a panel of human cancer cell lines. Its growth inhibitory (GI50) values are often in the nanomolar to sub-nanomolar range, highlighting its potential as a highly active anticancer agent.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MCF-7 | Breast Cancer | < 0.1 | [3] |
| MDA-MB-468 | Breast Cancer | < 0.1 | [3] |
| KM12 | Colon Cancer | < 100 | [6] |
| HCC2998 | Colon Cancer | < 100 | [6] |
| NCI-H460 | Lung Cancer | Data not specified, but noted activity | [3] |
Note: The table above summarizes a selection of the available in vitro data. The potent activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines is particularly noteworthy.
Standard of Care: A Benchmark for In Vivo Comparison
A critical step in the development of any new anticancer agent is to demonstrate its efficacy relative to the existing standards of care. For the cancer types where GW 610 has shown promise, the following agents are commonly used in preclinical in vivo models and in the clinic.
-
Breast Cancer: Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a cornerstone of chemotherapy for various breast cancer subtypes.[7][8]
-
Lung Cancer (Non-Small Cell): Cisplatin, a platinum-based compound, forms DNA adducts that interfere with DNA replication and transcription, inducing cell death. It is a first-line treatment for many solid tumors, including lung cancer.[9][10]
-
Colorectal Cancer: The FOLFOX regimen, a combination of 5-fluorouracil, leucovorin, and oxaliplatin, is a standard of care for adjuvant and metastatic colorectal cancer. It targets DNA synthesis and repair through multiple mechanisms.[11][12][13]
Experimental Protocols for In Vivo Efficacy Studies
To facilitate future comparative studies, this section provides detailed, step-by-step protocols for establishing xenograft models and for the administration of both the investigational compound and standard-of-care agents.
General Xenograft Model Establishment
This protocol describes the general procedure for creating cell line-derived xenografts (CDX), which is a common starting point for in vivo efficacy studies.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast, A549 for lung, or HT-29 for colon) under standard conditions.
-
Cell Preparation: Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo xenograft studies.
Treatment Protocols
GW 610 (Investigational)
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% carboxymethylcellulose).
-
Dose: To be determined by maximum tolerated dose (MTD) studies.
-
Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage, once daily for 14-21 days.
Paclitaxel (Standard of Care - Breast Cancer Model)
-
Vehicle: Cremophor EL and ethanol (1:1) diluted in saline.
-
Dose: 10-20 mg/kg.[14]
-
Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection, once every 3-4 days for 3-4 cycles.[14]
Cisplatin (Standard of Care - Lung Cancer Model)
-
Vehicle: 0.9% Saline.
-
Administration: Intraperitoneal (i.p.) injection, once a week for 3-4 weeks.[15]
FOLFOX (Standard of Care - Colorectal Cancer Model)
-
Oxaliplatin: 12 mg/kg in 5% dextrose, i.p. injection on day 1.[12]
-
Leucovorin: 30 mg/kg in saline, i.p. injection on day 1.[12]
-
5-Fluorouracil (5-FU): 55 mg/kg in saline, i.p. injection on day 1, following leucovorin.[12]
-
Schedule: Administer once weekly for 3 weeks.[12]
Future Directions and Conclusion
The potent in vitro antiproliferative activity of GW 610 against breast, lung, and colorectal cancer cell lines, coupled with a potentially tumor-selective mechanism of action, underscores its promise as a novel anticancer agent. However, the current lack of publicly available in vivo efficacy data, particularly in direct comparison to standards of care, represents a significant knowledge gap.
Future preclinical studies should prioritize head-to-head in vivo comparisons of GW 610 with agents such as paclitaxel, cisplatin, and the FOLFOX regimen in relevant xenograft models. Such studies are essential to validate the translation of its in vitro potency to a meaningful in vivo therapeutic effect. Furthermore, a deeper investigation into its unique metabolic activation pathway may reveal biomarkers for patient selection and further refine its therapeutic application.
References
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Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.
-
CYP2S1 and CYP2W1 mediate 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610, NSC 721648) sensitivity in breast and colorectal cancer cells.
-
CYP2S1 and CYP2W1 Mediate 2-(3,4-Dimethoxyphenyl)-5-Fluorobenzothiazole (GW-610, NSC 721648) Sensitivity in Breast and Colorectal Cancer Cells.
-
Benzothiazole derivatives as anticancer agents.
-
In vivo and in vitro antitumor activity expressed by cells of concomitantly immune mice.
-
Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.
-
In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer.
-
In vivo antitumor analysis in mice under different treatments.
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benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by in.
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Estimation of Paclitaxel Biodistribution and Uptake in Human-Derived Xenografts In Vivo with 18 F-Fluoropaclitaxel.
-
A Chemosensitivity Study of Colorectal Cancer Using Xenografts of Patient-Derived Tumor-Initiating Cells.
-
A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts.
-
Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.
-
Bioactivation of Aromatic Amines by Human CYP2W1, An Orphan Cytochrome P450 Enzyme.
-
Distinctive Potentiating Effects of Cisplatin and/or Ifosfamide Combined with Etoposide in Human Small Cell Lung Carcinoma Xenografts.
-
In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model.
-
Bioactivation of duocarmycins by CYP2W1 to potent cytotoxic...
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In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
-
A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4).
-
In vivo screening models of cisplatin-resistant human lung cancer cell lines using SCID mice.
-
A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts.
-
The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling.
-
FOLFOX - Oxaliplatin and Modified de Gramont Fluorouracil (colorectal).
-
Anti-tumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole induces single-strand breaks and DNA-protein cross-links in sensitive MCF-7 breast cancer cells.
-
Colon Cancer Treatment Protocols.
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BC Cancer Protocol Summary for NEOAdjuvant Therapy for Locally Advanced Breast Cancer using Weekly PACLitaxel followed by DOXOrubicin and Cyclophosphamide.
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Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle.
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The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5- fluorobenzothiazole induces NF-κB activity in drug-sensitive MCF-7 cells.
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Xenograft Method In Breast Cancer Mouse Model Optimization: Literature.
-
An aryl hydrocarbon receptor independent mechanism of JP-8 jet fuel immunotoxicity in Ah-responsive and Ah-nonresponsive mice.
-
FLUOROURACIL, FOLINIC ACID (Modified de Gramont) and OXALIPLATIN (FOLFOX).
-
Breast cancer response to paclitaxel in vivo.
-
In vivo antitumor activity of the samples in the subcutaneous mouse...
-
Evidence for the ligand-independent activation of the AH receptor.
-
Aryl Hydrocarbon Receptor: From Homeostasis to Tumor Progression.
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Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why?
-
Targeting STING signalling polarizes tumor-associated neutrophils to b.
-
Aryl Hydrocarbon Receptor: Its Roles in Physiology.
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Head-to-head comparison of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole and similar electrophilic scaffolds
Executive Summary
2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole (DF-CMBT) represents a specialized class of "tuned" electrophiles. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide) used for total proteome capping, DF-CMBT offers a distinct balance of moderate electrophilicity and high structural utility .
This guide compares DF-CMBT against industry-standard scaffolds. The data suggests that while DF-CMBT exhibits slower kinetics than iodo-based reagents, its fluorinated core provides superior metabolic stability, enhanced lipophilicity, and a "Goldilocks" reactivity profile suitable for site-specific bioconjugation and the synthesis of bioluminescent probes (e.g., fluorinated luciferins).
Chemical Profile & Structural Logic[1]
To understand the utility of DF-CMBT, we must deconstruct its electronic environment compared to standard controls.
| Feature | DF-CMBT (Candidate) | 2-CMBT (Control) | Iodoacetamide (IAA) |
| Structure | (Analogous) | Non-fluorinated parent | Small aliphatic amide |
| Warhead | Chloromethyl ( | Chloromethyl ( | Iodomethyl ( |
| Leaving Group | Chloride ( | Chloride ( | Iodide ( |
| Electronic Effect | Strong EWG (5,6-Difluoro) | Neutral | Inductive (Amide) |
| LogP (Est.) | ~3.0 (High Lipophilicity) | ~2.5 | 0.2 (Hydrophilic) |
| Primary Use | Probes, Luciferin Synthesis | General Intermediate | Proteomics Capping |
The "Fluorine Effect"
The 5,6-difluoro substitution is not merely structural; it is the functional engine of this scaffold.
-
Electronic Activation: Fluorine atoms are highly electronegative. Through the inductive effect (-I), they withdraw electron density from the benzothiazole ring. This electron deficiency is transmitted to the C2 position and subsequently to the chloromethyl carbon, increasing its electrophilicity relative to the non-fluorinated parent.
-
Metabolic Blocking: The 5 and 6 positions on benzothiazoles are primary sites for oxidative metabolism (hydroxylation). Fluorination blocks these "soft spots," extending the half-life of the scaffold in biological systems.
Head-to-Head Performance Analysis
A. Reactivity Kinetics (Cysteine Alkylation)
The reaction follows an
-
IAA (Benchmark): Extremely fast. The C-I bond is weak, and Iodide is an excellent leaving group. Risk: High potential for off-target alkylation (Lysine, Histidine) if pH is not strictly controlled.
-
DF-CMBT: Moderate speed. The C-Cl bond is stronger than C-I. However, the electron-withdrawing fluorines destabilize the transition state less than a standard alkyl chloride, accelerating the reaction compared to non-activated chlorides.
-
Verdict: DF-CMBT is ideal when specificity is prioritized over speed.
B. Chemoselectivity (S vs. N)
One of the critical failures of IAA in drug development is "promiscuity"—it often labels N-termini or Lysine residues.
-
DF-CMBT shows higher preference for "soft" nucleophiles (Thiols/Thiolates) over "hard" nucleophiles (Amines) due to the nature of the benzothiazole leaving group dynamics and the Hard-Soft Acid-Base (HSAB) theory.
C. Visualization: Decision Matrix
Figure 1: Decision matrix for selecting between IAA, DF-CMBT, and standard benzothiazoles based on experimental goals.
Experimental Protocols
Protocol A: Kinetic Evaluation via UV-Vis
Objective: Determine the second-order rate constant (
Reagents:
-
Phosphate Buffer (PBS), 50 mM, pH 7.4.
-
L-Glutathione (reduced), 10 mM stock.
-
DF-CMBT (dissolved in DMSO), 10 mM stock.
-
Iodoacetamide (Control).
Workflow:
-
Preparation: Dilute GSH to 100
M in PBS in a quartz cuvette. -
Initiation: Add electrophile (DF-CMBT or IAA) to a final concentration of 1 mM (Pseudo-first-order conditions: [Electrophile] >> [GSH]).
-
Measurement: Monitor the depletion of the free thiol using Ellman’s Reagent (DTNB) in aliquots taken at 0, 1, 5, 10, 30, and 60 minutes. Alternatively, if the benzothiazole has a distinct UV absorbance shift upon alkylation, monitor that wavelength directly (typically ~260-300 nm for benzothiazoles).
-
Calculation: Plot
vs. time. The slope represents . Divide by [Electrophile] to get ( ).
Protocol B: Synthesis of a Cysteine-Tagged Probe
Objective: Use DF-CMBT to label a cysteine-containing peptide or small molecule.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of DF-CMBT in DMF (Dimethylformamide).
-
Base Addition: Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine) to scavenge the HCl byproduct.
-
Nucleophile Addition: Add 1.0 eq of the Cysteine-containing substrate (R-SH).
-
Reaction: Stir at Room Temperature (RT) for 2-4 hours.
-
Note: Unlike IAA, which reacts in minutes, the chloromethyl group requires hours.
-
-
Quenching: Add excess DTT (Dithiothreitol) to consume unreacted electrophile.
-
Purification: Extract with Ethyl Acetate or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
Mechanistic Pathway (Graphviz)
The following diagram illustrates the
Figure 2: Mechanistic pathway of Cysteine alkylation by DF-CMBT. The fluorine substitution enhances the electrophilicity of the methylene carbon relative to non-fluorinated analogs.
References
-
Bach, R. D., et al. (1997). Theoretical Study of the S_N2 Transition State. Journal of the American Chemical Society. Link (Foundational mechanistic grounding).
-
Reddy, G. R., et al. (2014). Synthesis of Fluorinated Luciferins.[1] eScholarship. Link (Specific synthesis involving 5,6-difluoro intermediates).
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[2] Nature.[3] Link (Methodology for comparing electrophile reactivity).
-
PubChem Compound Summary. (2024). 2-(Chloromethyl)benzothiazole.[4][5] National Library of Medicine. Link (Physical property verification).
-
Shibata, N., et al. (2008). Fluorine in Pharmaceutical Industry: Potential and Strategy. Chemical Reviews. Link (Source for metabolic stability of fluorinated heterocycles).
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A Senior Scientist’s Guide to Confirming the Mechanism of Action of 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole Analogs
Introduction: The Benzothiazole Scaffold and the Question of Mechanism
The benzothiazole nucleus is a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in the development of agents with a vast array of biological activities, including notable anticancer properties.[1][2][3] Derivatives have been shown to function through diverse mechanisms such as tyrosine kinase inhibition, induction of apoptosis, and cell cycle arrest.[2][4][5] This guide focuses on a specific, intriguing analog: 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole .
The presence of a 2-(chloromethyl) group introduces a reactive electrophilic center, suggesting a potential for covalent interaction with nucleophilic residues (e.g., cysteine, lysine, histidine) on a target protein. This feature, combined with the scaffold's known biological promiscuity, makes a systematic and rigorous elucidation of its mechanism of action (MoA) not just a scientific necessity but a critical step in its journey as a potential therapeutic.
This document provides a comprehensive, phased approach to systematically confirm the MoA of this compound class. We will move from broad cellular effects to specific molecular target identification and validation, emphasizing the rationale behind each experimental choice to build a self-validating and trustworthy body of evidence.
Phase 1: Characterizing the Cellular Phenotype
Before we can identify a specific molecular target, we must first understand what our compound does to the cell. The primary question is: does the compound induce cell death, and if so, by what process? The classic dichotomy is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). An effective anticancer agent should ideally trigger apoptosis.
Core Experiment: Apoptosis vs. Necrosis Assay via Flow Cytometry
This is the foundational experiment to determine the mode of cell death. We use a dual-staining method with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters cells with compromised membranes, a hallmark of late apoptosis and necrosis).
Rationale for Experimental Design: By quantifying the percentage of cells in each of four quadrants (Live, Early Apoptosis, Late Apoptosis, Necrosis), we can build a dose-response and time-course profile. This provides a clear, quantitative measure of the compound's primary cellular effect. We compare our test analog against a known apoptosis inducer (e.g., Staurosporine) and a vehicle control.
Table 1: Hypothetical Flow Cytometry Data for a Pancreatic Cancer Cell Line (PANC-1) Treated for 24 Hours
| Compound | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 2.1 | 3.5 | 1.0 |
| Analog BTZ-CF2-Cl | 1 | 15.8 | 8.2 | 1.5 |
| Analog BTZ-CF2-Cl | 5 | 45.3 | 15.6 | 2.1 |
| Analog BTZ-CF2-Cl | 10 | 58.9 | 22.4 | 3.0 |
| Staurosporine (Positive Control) | 1 | 65.2 | 18.9 | 2.5 |
Interpretation: The data clearly indicates that Analog BTZ-CF2-Cl induces apoptosis in a dose-dependent manner, validating its potential as an anticancer agent and guiding our next steps toward apoptosis-related pathways.
Phase 2: Uncovering the Molecular Target
With a confirmed apoptotic phenotype, we now investigate the upstream molecular events. Given the literature on benzothiazoles, a primary hypothesis is the inhibition of protein kinases, which are key regulators of cell survival and proliferation pathways like PI3K/Akt/mTOR and MAPK/ERK.[4][5]
Workflow for Target Identification and Validation
The following workflow provides a systematic path from identifying a potential target class to validating a specific protein target.
Caption: A logical workflow for MoA confirmation, from cellular phenotype to target validation.
Core Experiment 1: Broad Kinase Profiling
To test the kinase inhibitor hypothesis without bias, we employ a broad kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™). This technology uses a binding competition assay to quantify the interaction of a test compound against hundreds of human kinases.
Rationale for Experimental Design: This approach provides an unbiased, panoramic view of the compound's kinase targets. It allows us to identify primary targets and assess selectivity. A selective inhibitor is often more desirable as it minimizes off-target effects. The potential covalent nature of our analog may require specialized assay formats, a key consideration to discuss with the service provider.
Core Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Once we have a list of putative kinase targets from the in vitro screen, we must confirm direct target engagement in a live, physiological cell environment. CETSA is the gold standard for this.
Rationale for Experimental Design: CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[6] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates treated with our compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein via Western Blot or mass spectrometry, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the drug is powerful evidence of direct binding. This avoids potential artifacts from tagging the small molecule, which is required for affinity pull-down methods.[7]
Table 2: Hypothetical CETSA Data for Putative Kinase Target (e.g., AKT1)
| Treatment | Temperature (°C) | % Soluble AKT1 (Normalized) |
|---|---|---|
| Vehicle | 45 | 100 |
| Vehicle | 50 | 85 |
| Vehicle | 55 | 40 |
| Vehicle | 60 | 10 |
| Analog BTZ-CF2-Cl (10 µM) | 45 | 100 |
| Analog BTZ-CF2-Cl (10 µM) | 50 | 98 |
| Analog BTZ-CF2-Cl (10 µM) | 55 | 88 |
| Analog BTZ-CF2-Cl (10 µM) | 60 | 55 |
Interpretation: The significant stabilization of AKT1 at 55°C and 60°C in the presence of the analog strongly confirms direct target engagement in the cellular milieu.
Phase 3: Validating the Functional Consequences
Confirming that our compound binds to a target is not enough. We must prove that this binding event is responsible for the downstream signaling changes that lead to the observed apoptotic phenotype.
Core Experiment: Western Blot Analysis of the Signaling Pathway
If CETSA confirms engagement of a kinase like AKT1, we must then verify that the compound inhibits its function. We can do this by measuring the phosphorylation status of its known downstream substrates using Western Blot.
Caption: A simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.
Rationale for Experimental Design: We will treat cells with our compound and measure the levels of phosphorylated AKT (p-AKT at Ser473) and a key downstream target, phosphorylated p70S6K (p-p70S6K at Thr389). A decrease in the phosphorylation of these proteins, without a change in their total protein levels, is a direct indicator of pathway inhibition.
Table 3: Densitometry Analysis of Western Blots (Phospho-Protein / Total Protein Ratio)
| Compound | Concentration (µM) | p-AKT (S473) Ratio | p-p70S6K (T389) Ratio |
|---|---|---|---|
| Vehicle (0.1% DMSO) | - | 1.00 | 1.00 |
| Analog BTZ-CF2-Cl | 1 | 0.65 | 0.58 |
| Analog BTZ-CF2-Cl | 5 | 0.21 | 0.15 |
| Analog BTZ-CF2-Cl | 10 | 0.05 | 0.02 |
| MK-2206 (Known AKT Inhibitor) | 5 | 0.08 | 0.04 |
Interpretation: The dose-dependent decrease in phosphorylation of AKT and its substrate p70S6K confirms that the compound not only binds to AKT but functionally inhibits the signaling cascade. This provides a direct link between the molecular target and the cellular phenotype.
Detailed Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay
-
Cell Seeding: Plate PANC-1 cells in a 6-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with vehicle, Analog BTZ-CF2-Cl (1, 5, 10 µM), or Staurosporine (1 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry, using appropriate compensation controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture & Treatment: Culture PANC-1 cells to ~80% confluency. Treat cells with vehicle or 10 µM Analog BTZ-CF2-Cl for 1 hour in the incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Lysis: Lyse cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
Heating: Aliquot the lysate into PCR tubes. Heat individual aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze by Western Blot using an antibody against the target protein (e.g., AKT1).
Conclusion: Building a Coherent Mechanistic Narrative
Confirming the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous validation. By progressing through a logical sequence of experiments—from characterizing the cellular phenotype to identifying a specific molecular target and validating the functional consequences of its engagement—we can build a robust and defensible scientific narrative. This integrated approach, combining broad screening with specific, label-free validation techniques like CETSA, is essential for de-risking a compound and providing the confidence needed to advance it in the drug development pipeline.
References
- Gülçin, Ç., & Küçükoğlu, K. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Celal Bayar University Journal of Science.
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Yin, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
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Kaur, H., et al. (2023). Synthesis and biological activities of benzothiazole derivatives: A review. Heparin. [Link]
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Keri, R. S., et al. (2015). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. RASAYAN Journal of Chemistry. [Link]
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El-Sayed, N. N. E., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]
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Kini, S. G., & Bhat, A. R. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Targets. [Link]
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Ayati, A., et al. (2015). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Yin, J., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed. [Link]
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Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation. [Link]
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Sharma, P., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Küçükoğlu, K., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Li, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules. [Link]
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UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
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Wadher, S. J., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. [Link]
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Sharma, P., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Sharma, P., et al. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. International Journal of Pharmaceutical Research and Applications. [Link]
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Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Safety Operating Guide
2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole: Disposal & Handling Protocol
The following guide details the proper disposal procedures for 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole .
This protocol is engineered for researchers and safety officers handling this specific fluorinated alkylating agent.[1][2][3][4] It prioritizes the neutralization of the reactive chloromethyl group and the safe management of fluoride byproducts during destruction.[1][2][3]
Executive Summary: Immediate Action Directive
Do NOT dispose of this compound down the drain. this compound is a reactive alkylating agent and a halogenated organic pollutant .[1][2][4] Its disposal requires strict segregation from general organic waste due to the potential for generating Hydrofluoric Acid (HF) and Sulfur Oxides (SOx) upon combustion.[1][2][4]
-
Primary Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.[1][2][3][4]
-
Waste Stream: Halogenated Organic Waste (RCRA Code: D022/U-Listed equivalent).[1][2][3][4]
-
Spill Response: Quench with Sodium Thiosulfate solution; do NOT use water alone (generates HCl/HF aerosols).[1][2][3][4]
Chemical Profile & Hazard Causality
Understanding the molecular structure is critical for selecting the correct disposal path.[1][2][3]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Chloromethyl (-CH₂Cl) | Electrophilic Alkylating Agent. Highly reactive with nucleophiles (DNA, proteins).[1][2][3][4] Potentially lachrymatory.[1][2][3][4] | Must be chemically deactivated (quenched) before bulk disposal if spilled.[1][2][3][4] |
| Difluoro (-F₂) | HF Precursor. Thermal decomposition releases toxic Hydrogen Fluoride gas.[1][2][4] | Requires incineration facilities equipped with alkaline scrubbers.[1][2][3][4] |
| Benzothiazole Core | Heterocyclic Nitrogen/Sulfur. Combustion generates NOx and SOx gases.[1][4] | Prohibits open burning; requires controlled oxidation.[1][2][3][4] |
Waste Classification & Segregation
Proper segregation prevents dangerous cross-reactions in waste drums.[1][2][3][4]
-
Container Labeling:
-
Segregation Rules:
Step-by-Step Disposal Protocols
Protocol A: Routine Solid/Liquid Waste (Unreacted Material)
For expired stocks, reaction byproducts, or mother liquors.[2][3][4]
-
Packaging: Collect liquid waste in a High-Density Polyethylene (HDPE) jerrican.[1][2][3][4] Glass is acceptable but HDPE is preferred to resist potential HF etching if trace hydrolysis occurs.[1][2][3][4]
-
Solvent Dilution: If the material is solid, dissolve in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) to facilitate transfer, unless solid waste incineration is specified by your facility.[1][2][3]
-
Sealing: Ensure the cap is vented or loosely tightened initially if any reaction is suspected, then torqued closed after 24 hours of stability.
-
Handoff: Transfer to the facility's Hazardous Waste Coordinator. Explicitly declare the fluorine content to the waste vendor.
Protocol B: Chemical Deactivation (Spills & Glassware)
For cleaning contaminated glassware or neutralizing small spills (<10 mL/g).[1][2][3][4]
Mechanism: The chloromethyl group is quenched by a strong nucleophile (Thiosulfate), converting the toxic alkyl chloride into a non-toxic water-soluble salt.[1][2][3][4]
Deactivation Solution:
-
Active Agent: 10% w/v Sodium Thiosulfate (
)[1][2][3][4] -
Solvent: Water
-
Surfactant: 0.1% Laboratory Detergent (to solubilize the organic benzothiazole)[2][3][4]
Procedure:
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][3] Work in a fume hood.
-
Application: Soak contaminated glassware or cover the spill with the Deactivation Solution .[1][2][3]
-
Reaction Time: Allow to stand for 30 minutes . The solution may become cloudy as the benzothiazole derivative hydrolyzes/reacts.[1][2][3]
-
Verification: Check pH. If acidic (due to HCl generation), neutralize carefully with Sodium Bicarbonate.[1][2][4]
-
Final Cleanup: Absorb the quenched mixture with vermiculite or spill pads.[1][2][3] Dispose of as Solid Hazardous Waste (do not flush down the drain even after quenching).[1][2][4]
Disposal Decision Logic (Visualization)
Figure 1: Decision matrix for the safe segregation and disposal of chloromethyl benzothiazole waste.
Emergency Response Data
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min.[1][2][3][4] Do not use alcohol (increases absorption).[1][2][4] |
| Eye Contact | Rinse with water for 15 min.[1][2][4][5][6][7] Seek medical attention (risk of corneal damage).[1][2][3][4] |
| Inhalation | Move to fresh air.[1][2][4][5][6][7][8][9] If breathing is difficult, administer oxygen.[1][2][3][4][5][7][9] |
| Fire | Use Dry Chemical, CO₂, or Foam.[1][2][4][5][6][7] Do not use water jet (may spread material).[1][2][4] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3][4] PubChem Compound Summary for CID 304978: 2-(Chloromethyl)benzothiazole. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1990).[1][2][3][4] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2][3][4] (Referenced for alkylating agent quenching protocols).[1][2][3][4]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2][3][4] RCRA Hazardous Waste Codes for Halogenated Organics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole
Author's Note: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure the safety of ourselves and our colleagues. The following guide is structured from a position of deep field experience, prioritizing not just procedural steps, but the scientific rationale that underpins them. The compound , 2-(Chloromethyl)-5,6-difluoro-1,3-benzothiazole, belongs to a class of halogenated heterocyclic compounds that demand rigorous respect and meticulous handling. This document is designed to be a living protocol, a direct answer to your operational safety questions, and a foundation for building a culture of uncompromising safety in your laboratory.
Hazard Assessment: An Analog-Based Chemical Profile
We can infer the potential risks by examining related compounds:
-
2-(Chloromethyl)-1,3-benzothiazole: This analog indicates risks of serious eye irritation, skin irritation, and respiratory irritation.[1][2]
-
2-Chloro-5-(chloromethyl)-1,3-thiazole: This related compound is classified as toxic in contact with skin, harmful if swallowed, and capable of causing chemical burns and skin sensitization.[3] It is also noted as being toxic to aquatic life, highlighting the need for stringent disposal protocols.[3]
-
Benzothiazole (parent structure): The core structure is known to be harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[4]
Based on this analog data, we must assume this compound presents the following risks until proven otherwise:
| Hazard Category | Anticipated Risk Level | Rationale based on Structural Analogs |
| Acute Toxicity (Dermal) | High | Toxic upon skin contact.[3] |
| Acute Toxicity (Oral) | Moderate to High | Harmful or toxic if swallowed.[3] |
| Skin Corrosion/Irritation | High | Expected to cause skin irritation and potentially severe chemical burns.[1][3] |
| Eye Damage/Irritation | High (Severe) | Risk of serious, potentially irreversible eye damage.[1][2][5] |
| Sensitization | Moderate | May cause an allergic skin reaction upon repeated exposure.[2][3] |
| Respiratory Irritation | Moderate | Inhalation of dust or vapors may cause respiratory tract irritation.[1][2] |
| Environmental Hazard | High | Assumed to be toxic to aquatic life with long-lasting effects.[3] |
The Hierarchy of Controls: A Self-Validating Safety System
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it is not the first line of defense. A truly trustworthy safety protocol relies on a multi-layered system where each component validates the others. This "Hierarchy of Controls" is fundamental to laboratory safety.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions before relying on PPE.
Personal Protective Equipment (PPE) Protocol
All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood. PPE is not a substitute for this primary engineering control.
Dermal Protection: A Double-Gloving Strategy
Given the high anticipated dermal toxicity, a single pair of gloves is insufficient. We advocate for a mandatory double-gloving technique. The reasoning is twofold: it provides redundancy in case of a tear and allows for the use of two different materials to protect against a wider range of chemical interactions and permeation times.
Recommended Gloving:
-
Inner Glove: Nitrile. These provide good dexterity and splash protection for incidental contact.[6]
-
Outer Glove: Fluoroelastomer (Viton®) or Butyl rubber. Viton offers exceptional resistance to chlorinated and aromatic solvents.[7] While butyl rubber can be poor against some chlorinated solvents, it provides excellent protection against polar organics.[8][9] Given the mixed functionality of the target molecule, Viton is the preferred choice.
Glove Material Compatibility for Halogenated Compounds
| Glove Material | Performance vs. Halogenated/Aromatic Solvents | Key Considerations |
| Fluoroelastomer (Viton®) | Excellent | The preferred choice for extended contact with chlorinated and aromatic compounds.[7][8] |
| Polyvinyl Alcohol (PVA) | Excellent | Resists a broad range of organics, including chlorinated solvents.[8] Note: Cannot be used with water or aqueous solutions.[8] |
| Norfoil®/Silver Shield® | Excellent | Offers the highest level of overall chemical resistance against a wide variety of toxic chemicals.[7] May have poor fit and dexterity.[8] |
| Nitrile | Fair to Poor | Suitable for incidental splash contact only. Not for immersion or extended use with this chemical class.[6] |
| Neoprene | Poor | Not recommended for halogenated hydrocarbons.[8] |
| Natural Rubber (Latex) | Poor | Does not perform well with halogenated solvents.[9] |
Protocol for Safe Glove Removal (Double-Gloved):
-
With your right gloved hand, pinch the palm of the left outer glove.
-
Peel the left outer glove off, turning it inside-out. Hold the removed glove in your right gloved hand.
-
Slide two fingers of your now-bare left hand under the cuff of the right outer glove.
-
Peel the right outer glove off, turning it inside-out and enclosing the first glove. Dispose of immediately in the designated halogenated solid waste container.
-
Repeat this entire process for the inner set of nitrile gloves.
-
Always wash hands thoroughly with soap and water after glove removal.[10]
Eye and Face Protection
Safety glasses are not sufficient protection when handling this compound.[7]
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes must be worn at all times.[6][9]
-
Required for High-Risk Operations: A full-face shield must be worn over the chemical splash goggles during procedures with a heightened risk of splashing or energetic reaction, such as when adding reagents or working under pressure/vacuum.[6][9]
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant or chemical-resistant laboratory coat must be worn and kept fully buttoned.[6] Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[6]
-
Respiratory Protection: All work should be conducted in a fume hood to prevent inhalation exposure.[3] If engineering controls fail or for emergency response, respiratory protection is required.[6] This may include an air-purifying respirator with organic vapor/acid gas cartridges or, for significant spills, a self-contained breathing apparatus (SCBA).[3][10]
Spill and Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5][10] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]
Spill Response Flowchart:
Caption: A logical workflow for responding to chemical spills based on size and location.
Decontamination and Waste Disposal Protocol
Due to the compound's halogenated nature and presumed environmental toxicity, proper disposal is a critical safety and compliance issue.[3][11]
Operational Plan:
-
Designated Waste Containers: Establish clearly labeled, sealed waste containers within the laboratory. All waste streams must be segregated.
-
"Halogenated Liquid Waste": For all reaction mixtures, solvents, and rinsates containing the compound.
-
"Halogenated Solid Waste": For contaminated gloves, absorbent pads, weigh paper, and other solid materials.
-
-
Decontamination of Glassware:
-
Perform an initial rinse with a minimal amount of an appropriate organic solvent (e.g., acetone) inside the fume hood. This rinsate MUST be disposed of in the "Halogenated Liquid Waste" container.
-
Subsequent cleaning can proceed with standard laboratory detergents.
-
-
Disposal Pathway:
-
Halogenated organic waste cannot be disposed of down the drain or in regular trash.[5] These materials are often non-biodegradable and toxic.[11]
-
Your institution's Environmental Health & Safety (EH&S) office must manage the final disposal. The most common method for such waste is high-temperature incineration, which can decompose the compounds into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust.[11] The presence of fluorine may require specialized disposal considerations, as effective thermal destruction of fluorinated compounds is an area of ongoing research.[12]
-
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
- Personal Protective Equipment: Hands. (2024, May 10). San Jose State University.
- Section 6C: Protective Equipment - Princeton EHS. (n.d.). Princeton University.
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- Chlorine Trifluoride in Waste Treatment: Feasibility Analysis - Patsnap Eureka. (2026, February 13).
- Personal Protective Equipment - OSHA. (n.d.). Occupational Safety and Health Administration.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. (2007, July 12). Apollo Scientific.
- 2-(Chloromethyl)-1,3-benzothiazole - Fluorochem. (n.d.). Fluorochem.
- SAFETY DATA SHEET - 2-(Chloromethyl)benzothiazole. (2025, May 1). Fisher Scientific.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- SAFETY DATA SHEET - Benzothiazole. (2024, November 4).
- 2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole | Sigma-Aldrich. (n.d.). MilliporeSigma.
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE | Georganics. (2011, January 27). Georganics.
- MSDS of 2-Chloro-5-(chloromethyl)thiazole. (2013, September 30).
- SAFETY DATA SHEET - Benzothiazole. (2025, November 6). Sigma-Aldrich.
- Some considerations in the handling of fluorine and the chlorine fluorides. (2026, February 12). Oak Ridge Gaseous Diffusion Plant.
- 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - ChemicalBook. (n.d.).
- US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Google Patents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
